Pnri-299
描述
Structure
3D Structure
属性
IUPAC Name |
N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJVNPKWQFAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550368-41-7 | |
| Record name | PNRI-299 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNRI-299 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PNRI-299
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNRI-299 is a novel small-molecule inhibitor that demonstrates high selectivity for Activator Protein-1 (AP-1) transcription, a key regulator of inflammatory responses. This technical guide delineates the core mechanism of action of this compound, identifying its direct molecular target as the redox effector factor-1 (Ref-1). By inhibiting Ref-1, this compound effectively attenuates AP-1-mediated gene expression, leading to a significant reduction in allergic airway inflammation. This document provides a comprehensive overview of the signaling pathway, detailed experimental protocols for key validation assays, and a summary of the quantitative data supporting the therapeutic potential of this compound in inflammatory diseases such as asthma.
Introduction
Asthma and other allergic inflammatory diseases are characterized by a complex interplay of genetic and environmental factors, leading to chronic airway inflammation. A critical component of this inflammatory cascade is the activation of redox-sensitive transcription factors, including Activator Protein-1 (AP-1). The AP-1 transcription factor, typically a heterodimer of proteins from the Jun and Fos families, regulates the expression of numerous pro-inflammatory genes, including cytokines crucial for the Th2 inflammatory response.
This compound has been identified as a selective inhibitor of AP-1 transcription.[1][2][3][4][5] This document serves as an in-depth technical guide on its mechanism of action, intended for researchers and professionals in drug development.
Core Mechanism of Action: Inhibition of Ref-1
The primary molecular target of this compound is the oxidoreductase, redox effector factor-1 (Ref-1), also known as APE1.[1][2][6][7][8] Ref-1 plays a crucial role in the redox regulation of several transcription factors, including AP-1. The activation of AP-1 is dependent on the reduction of a conserved cysteine residue within the DNA-binding domain of the Jun and Fos proteins. Ref-1 facilitates this reduction, thereby enabling AP-1 to bind to its DNA consensus sequence and initiate transcription of target genes.
This compound acts as a reversible inhibitor of Ref-1's redox function.[9] By binding to Ref-1, this compound prevents the reduction of the critical cysteine residue on AP-1 components. This, in turn, inhibits the DNA binding and transcriptional activity of AP-1.[2] A key feature of this compound is its selectivity; it inhibits AP-1 transcription without significantly affecting the activity of another major inflammatory transcription factor, NF-κB, or the general redox protein thioredoxin.[1][10][11]
Signaling Pathway Diagram
References
- 1. pnas.org [pnas.org]
- 2. In-silico identification and prioritization of therapeutic targets of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fra2 Overexpression in Mice Leads to Non-allergic Asthma Development in an IL-13 Dependent Manner [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. IL-13 induces eosinophil recruitment into the lung by an IL-5- and eotaxin-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
what is Pnri-299 and its target
An In-depth Technical Guide to LM-299: A Novel Bispecific Antibody Targeting PD-1 and VEGF
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LM-299, developed by LaNova Medicines, is an investigational bispecific antibody at the forefront of a novel class of cancer immunotherapies. By simultaneously targeting Programmed Cell Death Protein-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF), LM-299 is designed to orchestrate a dual-pronged attack against solid tumors. This guide provides a comprehensive overview of LM-299, including its molecular architecture, mechanism of action, preclinical findings, and clinical development status. The information is intended for professionals in the field of oncology and drug development seeking a technical understanding of this promising therapeutic candidate.
Introduction to LM-299
LM-299 is a bispecific antibody engineered to concurrently inhibit two critical pathways in tumor progression: the PD-1/PD-L1 immune checkpoint axis and the VEGF/VEGFR signaling cascade responsible for angiogenesis.[1][2][3] This dual-targeting strategy aims to overcome some of the limitations of single-agent therapies by both reactivating the host immune system against cancer cells and cutting off the tumor's blood supply.
Molecular Structure: LM-299 possesses a differentiated molecular design, comprising a conventional anti-VEGF monoclonal antibody as its backbone. Fused to the C-terminus of this antibody are two single-domain anti-PD-1 antibodies.[1][3][4] This unique architecture is intended to optimize simultaneous binding to both targets.
Target and Mechanism of Action
Dual Targeting of PD-1 and VEGF
The therapeutic rationale for targeting both PD-1 and VEGF is grounded in the synergistic interplay between angiogenesis and immune evasion in the tumor microenvironment.
-
Programmed Cell Death Protein-1 (PD-1): PD-1 is a key inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade immune destruction.
-
Vascular Endothelial Growth Factor (VEGF): VEGF is a potent signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis. Tumors secrete high levels of VEGF to support their growth and metastasis. Beyond its role in angiogenesis, VEGF also contributes to an immunosuppressive tumor microenvironment.
Synergistic Anti-Tumor Effect
LM-299 is designed to achieve a synergistic anti-tumor effect by:
-
Releasing the Immune Brakes: By blocking the PD-1/PD-L1 interaction, LM-299 aims to restore the anti-tumor activity of T cells.
-
Inhibiting Angiogenesis: Through the neutralization of VEGF, LM-299 is expected to inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
-
Remodeling the Tumor Microenvironment: The inhibition of VEGF can also "normalize" the tumor vasculature, which may enhance the infiltration of immune cells into the tumor.
Preclinical Data
While specific quantitative data from preclinical studies on LM-299 are not publicly available, press releases from LaNova Medicines have consistently reported promising results.
Summary of Preclinical Findings:
| Finding | Description |
| Tumor Growth Inhibition | Preclinical studies in human peripheral blood mononuclear cell (hPBMC)-humanized mouse models have demonstrated strong tumor growth inhibition.[5][6][7] |
| Safety Profile | Non-human primate (NHP) GLP toxicology studies have indicated a well-tolerated and favorable safety profile.[5][6][7] |
| Signaling Pathway Inhibition | Early studies have shown that LM-299 effectively blocks both PD-1 and VEGF signaling pathways, leading to enhanced anti-tumor efficacy.[2][5][8] |
Clinical Development
LM-299 is currently in the early stages of clinical development.
Clinical Trial Information:
| Trial Phase | Status | Population | Location |
| Phase 1 | Enrolling | Patients with advanced solid tumors | China[1][2][3][4] |
| Phase 1 | Planned | Not yet recruiting | United States (IND submission expected)[2][5][6][7][9] |
Experimental Protocols
Detailed, step-by-step experimental protocols for LM-299 are proprietary. However, based on standard practices for the development of bispecific antibodies, the following methodologies are likely to have been employed.
In Vitro Assays
-
Binding Affinity and Specificity:
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are standard methods to determine the binding kinetics (Kon, Koff) and affinity (KD) of each arm of the bispecific antibody to its respective target (PD-1 and VEGF). Dual-binding assays are also performed to confirm simultaneous engagement.
-
-
Cell-Based Functional Assays:
-
PD-1 Signaling Inhibition: A common method involves co-culturing PD-1-expressing Jurkat T cells with PD-L1-expressing target cells. The inhibition of PD-1 signaling by LM-299 would be measured by the restoration of IL-2 secretion or other markers of T-cell activation.
-
VEGF Signaling Inhibition: Human Umbilical Vein Endothelial Cells (HUVECs) can be used to assess the inhibition of VEGF-induced proliferation, migration, and tube formation.
-
-
Cytotoxicity Assays:
-
Methodology: Co-culture systems of tumor target cells and immune effector cells (e.g., PBMCs or purified T cells) are used to evaluate the ability of LM-299 to induce T-cell-mediated killing of tumor cells. Cell lysis can be quantified using methods such as lactate dehydrogenase (LDH) release assays or flow cytometry-based killing assays.
-
In Vivo Models
-
Tumor Xenograft Models:
-
Methodology: To evaluate the in vivo anti-tumor efficacy of LM-299, human tumor cell lines are implanted into immunodeficient mice that have been reconstituted with a human immune system (e.g., hPBMC or CD34+ hematopoietic stem cell engrafted mice). Tumor growth is monitored over time in response to treatment with LM-299.
-
-
Pharmacokinetic (PK) and Toxicological Studies:
-
Methodology: PK studies are conducted in relevant animal species (e.g., cynomolgus monkeys) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of LM-299. Good Laboratory Practice (GLP) toxicology studies are performed to assess the safety and tolerability of the bispecific antibody and to determine the maximum tolerated dose (MTD).
-
Visualizations
Signaling Pathways and Mechanism of Action
Caption: Mechanism of action of LM-299 in the tumor microenvironment.
Experimental Workflow for Bispecific Antibody Evaluation
Caption: A generalized experimental workflow for the evaluation of a bispecific antibody like LM-299.
Conclusion
LM-299 represents a promising advancement in cancer immunotherapy with its innovative dual-targeting approach. By simultaneously blocking the PD-1 and VEGF pathways, it has the potential to overcome resistance mechanisms and induce durable anti-tumor responses. The preclinical data, although limited in public detail, suggest a favorable efficacy and safety profile. The ongoing Phase 1 clinical trial will be crucial in determining the therapeutic potential of LM-299 in patients with advanced solid tumors. As more data becomes available, the scientific and medical communities will gain a clearer understanding of the role that this novel bispecific antibody may play in the future of oncology.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. probiocdmo.cn [probiocdmo.cn]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Anti-PD-1/VEGF Bispecific Antibody LM-299 and Completion of $42 Million Series C1 Financing - BioSpace [biospace.com]
- 6. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Bispecific Antibody LM-299 [clival.com]
- 7. biopharmaapac.com [biopharmaapac.com]
- 8. LaNova Medicines Begins Phase 1 Trial of LM-299 and Secures $42M Series C1 Funding [synapse.patsnap.com]
- 9. LaNova Medicines Initiates Phase 1 Trial of LM-299, Anti-PD-1/VEGF Bispecific Antibody, for Advanced Solid Tumors [trial.medpath.com]
Technical Guide: Small Molecule Inhibitors of Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE/Ref-1)
Disclaimer: Initial searches for "Pnri-299" as an inhibitor of APE/Ref-1 did not yield any relevant results. "Pnri" is the acronym for the Philippine Nuclear Research Institute, and a compound designated "LM-299" is an anti-PD-1/VEGF bispecific antibody. It is presumed that the query "this compound" may be a misnomer. This guide will therefore focus on well-characterized small molecule inhibitors of APE/Ref-1.
Introduction to APE/Ref-1: A Dual-Function Therapeutic Target
Apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1) is a crucial multifunctional protein involved in two critical cellular processes: DNA base excision repair (BER) and redox signaling.[1][2] This dual functionality positions APE/Ref-1 as a key regulator of cellular homeostasis and a compelling target for therapeutic intervention in a variety of diseases, most notably cancer.[3]
-
DNA Repair Function: As an endonuclease in the BER pathway, APE1 is responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[2]
-
Redox Signaling Function: APE/Ref-1 also functions as a redox-sensitive transcriptional activator. It reduces and thereby activates a host of transcription factors that are critical for cancer cell proliferation, survival, angiogenesis, and inflammation.[3][4] These transcription factors include NF-κB, AP-1, HIF-1α, and STAT3.[5]
The overexpression of APE/Ref-1 has been linked to increased aggressiveness and poor prognosis in numerous cancers, including those of the pancreas, bladder, colon, prostate, lung, breast, and liver.[4][6] Consequently, the development of small molecule inhibitors that specifically target the redox function of APE/Ref-1, while leaving its essential DNA repair function intact, is a promising strategy in oncology.[5]
APE/Ref-1 Signaling Pathway
The redox function of APE/Ref-1 is central to the activation of several signaling pathways implicated in cancer progression. By maintaining key transcription factors in a reduced, active state, APE/Ref-1 promotes the expression of genes involved in tumor growth, angiogenesis, and inflammation. Inhibition of this redox activity can disrupt these oncogenic signaling cascades.
Caption: APE/Ref-1 Redox Signaling Pathway and Point of Inhibition.
Quantitative Data of APE/Ref-1 Inhibitors
Several small molecules have been developed to inhibit the redox function of APE/Ref-1. The following tables summarize the in vitro efficacy of prominent inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| APX3330 (E3330) | PaCa-2 (Pancreatic) | Cell Growth | 135 | [7] |
| Panc-1 (Pancreatic) | Cell Growth | 87 | [7] | |
| H1975 (NSCLC) | Crystal Violet | 9.6 | [6] | |
| H1975 (NSCLC) | MTS Assay | 15.9 | [6] | |
| APX2009 | MDA-MB-231 (Breast) | WST-1 Assay | 71 | [8] |
| MCF-7 (Breast) | WST-1 Assay | 76 | [8] | |
| iCECs (Choroidal Endothelial) | Proliferation | 3.0 | [9] | |
| CRT0044876 | HeLa (Cervical) | AP Site Incision | ~µM range | [10] |
| APE Inhibitor III | HeLa (Cervical) | MMS/TMZ Potentiation | - | [10] |
IC50 values represent the concentration of the inhibitor required to reduce the measured activity by 50%.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for APE/Ref-1 Redox Activity
This assay measures the ability of APE/Ref-1 to reduce a transcription factor (e.g., c-Jun/c-Fos), thereby enhancing its DNA binding activity.
Materials:
-
Purified recombinant APE/Ref-1 protein
-
Purified recombinant c-Jun/c-Fos heterodimer
-
APE/Ref-1 inhibitor (e.g., APX3330)
-
32P-labeled oligonucleotide probe containing an AP-1 binding site
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Loading dye
-
Polyacrylamide gel
-
TBE buffer
Procedure:
-
Prepare reaction mixtures containing binding buffer, poly(dI-dC), and the c-Jun/c-Fos heterodimer.
-
Add varying concentrations of the APE/Ref-1 inhibitor to the respective tubes.
-
Add a constant amount of purified APE/Ref-1 to all tubes (except the negative control).
-
Incubate the reactions at room temperature for a specified time (e.g., 15-30 minutes) to allow for the redox reaction to occur.
-
Add the 32P-labeled AP-1 probe to each reaction and incubate for an additional 20-30 minutes at room temperature to allow for DNA binding.
-
Add loading dye to each reaction.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands.
-
Quantify the shifted bands corresponding to the DNA-protein complex.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the effect of APE/Ref-1 inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
APE/Ref-1 inhibitor (e.g., APX2009)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[11][12]
-
Treat the cells with a range of concentrations of the APE/Ref-1 inhibitor. Include vehicle-only controls.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
For MTT assay:
-
For MTS assay:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[13][14]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for MTT/MTS Cell Viability Assays.
Clinical Development of APE/Ref-1 Inhibitors
APX3330 is the first-in-class APE/Ref-1 redox inhibitor to advance to clinical trials. A Phase 2 trial (ZETA-1) evaluated oral APX3330 for the treatment of diabetic retinopathy (DR).[1][15][16] While the trial did not meet its primary endpoint, it demonstrated a favorable safety and tolerability profile.[15][16] Notably, APX3330 showed a statistically significant reduction in the progression of the disease in a key secondary endpoint.[15] These findings support further investigation of APX3330 for ocular diseases.[1][16]
Conclusion
APE/Ref-1 is a validated and promising target for cancer therapy due to its central role in regulating transcription factors that drive tumor progression. Small molecule inhibitors that selectively target the redox function of APE/Ref-1, such as APX3330 and the second-generation compound APX2009, have demonstrated significant preclinical anti-cancer activity. The ongoing clinical evaluation of these inhibitors will be crucial in determining their therapeutic potential for a range of human diseases.
References
- 1. modernretina.com [modernretina.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. The role of APE/Ref-1 signaling pathway in hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity and mechanistic characterization of APE1/Ref-1 inhibitors in bladder cancer [scholarworks.indianapolis.iu.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The inhibitor of the redox activity of APE1/REF-1, APX2009, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. mdpi.com [mdpi.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Ocuphire Announces Topline Results From Phase 2 Trial of Oral APX3330 in Diabetic Retinopathy & Plans for End-of-Phase 2 Meeting With FDA [drug-dev.com]
- 16. Ocuphire Announces APX3330 Phase 2 Data Presentations at Retina Meetings - - Modern Optometry [modernod.com]
PNRI-299: A Technical Guide to Selective AP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNRI-299 is a novel small-molecule inhibitor that demonstrates high selectivity for the Activator Protein-1 (AP-1) transcription factor. By targeting the redox effector factor-1 (Ref-1), this compound effectively downregulates AP-1 transcriptional activity without significantly impacting other key inflammatory signaling pathways, such as NF-κB. Preclinical studies have highlighted the therapeutic potential of this compound in inflammatory conditions, particularly in allergic asthma, where it has been shown to mitigate key pathological features. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Selective AP-1 Inhibition
This compound's selective inhibition of AP-1 is achieved through its interaction with Redox Effector Factor-1 (Ref-1), an oxidoreductase that plays a crucial role in the activation of AP-1. Ref-1 is responsible for the reduction of a conserved cysteine residue within the DNA-binding domain of AP-1 subunits, a step that is essential for their binding to DNA and subsequent transcriptional activation. This compound acts as an inhibitor of Ref-1, thereby preventing the reduction of AP-1 and inhibiting its transcriptional activity. This targeted approach allows for the specific downregulation of AP-1-mediated gene expression.
Signaling Pathway of Ref-1 and AP-1
The following diagram illustrates the signaling pathway leading to AP-1 activation and the point of intervention for this compound.
Caption: AP-1 signaling pathway and this compound's point of inhibition.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target Pathway | Stimulant | IC50 | Notes |
| Luciferase Reporter Assay | A549 (Human Lung Epithelial) | AP-1 Transcription | Phorbol 12-myristate 13-acetate (PMA) | 20 µM | Selectively inhibits AP-1. |
| Luciferase Reporter Assay | A549 (Human Lung Epithelial) | NF-κB Transcription | Phorbol 12-myristate 13-acetate (PMA) | > 200 µM | No significant inhibition observed. |
| Thioredoxin Activity Assay | - | Thioredoxin | - | > 200 µM | No significant inhibition observed. |
Table 2: In Vivo Efficacy of this compound in a Murine Asthma Model
| Parameter | Treatment Group | Dose (mg/kg, i.n.) | Result |
| Airway Eosinophil Infiltration | OVA-sensitized/challenged mice | 0.75 - 2.0 | Significant, dose-dependent reduction. |
| Mucus Hypersecretion | OVA-sensitized/challenged mice | 0.75 - 2.0 | Significant, dose-dependent reduction. |
| Airway Edema | OVA-sensitized/challenged mice | 0.75 - 2.0 | Significant, dose-dependent reduction. |
| IL-4 Gene Expression (Lung) | OVA-sensitized/challenged mice | 0.75 - 2.0 | Significant, dose-dependent reduction. |
| IL-5 Gene Expression (Lung) | OVA-sensitized/challenged mice | 0.75 - 2.0 | No significant effect. |
| IL-13 Gene Expression (Lung) | OVA-sensitized/challenged mice | 0.75 - 2.0 | No significant effect. |
| Eotaxin Gene Expression (Lung) | OVA-sensitized/challenged mice | 0.75 - 2.0 | No significant effect. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
AP-1 and NF-κB Luciferase Reporter Assays in A549 Cells
This protocol is for assessing the inhibitory activity of this compound on AP-1 and NF-κB transcriptional activity.
An In-depth Technical Guide to PNRI-299 and the Associated Compound PTC299 (Emvododstat)
Disclaimer: Initial searches for the chemical "PNRI-299" have identified a specific small molecule for which chemical structure data is available. However, there is a notable absence of publicly accessible information regarding its pharmacological properties, biological activity, or any associated experimental protocols. It is highly probable that "this compound" may be confused with the similarly named and extensively researched compound, PTC299 (also known as Emvododstat) . This guide will first detail the known chemical properties of this compound and then provide a comprehensive technical overview of PTC299, which aligns with the in-depth requirements of a technical guide for researchers, scientists, and drug development professionals.
Part 1: this compound - Chemical Identity
This compound is a distinct chemical entity with the following reported properties.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₅N₅O₄[1] |
| Molecular Weight | 401.38 g/mol [1] |
| IUPAC Name | 1H-(1,2,4)TRIAZOLO(1,2-A)PYRIDAZINE-5-CARBOXAMIDE, 2-(3-CYANOPHENYL)-2,3,7,8-TETRAHYDRO-1,3,7-TRIOXO-N-(PHENYLMETHYL)-[1] |
| SMILES String | c1ccc(cc1)CNC(=O)C2=CC(=O)Cn3c(=O)n(-c4cccc(c4)C#N)c(=O)n23[1] |
| Stereochemistry | Achiral[1] |
No further public data on the biological properties or experimental evaluation of this compound is currently available. The remainder of this guide will focus on the compound PTC299.
Part 2: PTC299 (Emvododstat) - A Comprehensive Technical Overview
PTC299, also known as Emvododstat, is a novel, orally bioavailable small molecule that has been the subject of significant preclinical and clinical investigation.[2] It was initially identified as an inhibitor of Vascular Endothelial Growth Factor (VEGF) expression and has since been characterized as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][3]
Chemical Structure and Properties of PTC299
Table 2: Chemical Properties of PTC299 (Emvododstat)
| Property | Value |
| Molecular Formula | C₂₅H₂₀Cl₂N₂O₃[4] |
| Molecular Weight | 467.3 g/mol [3][4] |
| IUPAC Name | (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate[4] |
| Synonyms | PTC-299, Emvododstat[4] |
| CAS Number | 1256565-36-2[5] |
| Oral Bioavailability | Yes[2][6] |
Mechanism of Action
PTC299's primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][7] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells. By inhibiting DHODH, PTC299 depletes the intracellular pool of pyrimidines.
A key downstream effect of DHODH inhibition by PTC299 is the post-transcriptional suppression of VEGF-A production.[1][3] The synthesis of VEGF-A is highly dependent on the availability of pyrimidines. By limiting these precursors, PTC299 effectively reduces the translation of VEGF-A mRNA, leading to decreased levels of VEGF protein in tumors and plasma.[1][2][6] This dual action of inhibiting cell proliferation and angiogenesis gives PTC299 its therapeutic potential in oncology.[1][2]
Pharmacological and Biological Properties
In Vitro Activity: PTC299 has demonstrated potent activity in various cancer cell lines. It inhibits hypoxia-induced VEGF-A protein production in HeLa cells with an EC₅₀ of approximately 1.64 nM.[3] In leukemia cell lines, PTC299 is a highly potent inhibitor of cell proliferation, with an IC₅₀ of about 1 nM, which is significantly more potent than other known DHODH inhibitors like Brequinar or Teriflunomide (A77-1726).
In Vivo Activity: In preclinical mouse xenograft models of human cancers, orally administered PTC299 has been shown to dose-dependently inhibit tumor growth.[1][6] This anti-tumor activity correlates with a reduction in both intratumoral and circulating plasma levels of human VEGF-A.[1][6] Histological analysis of tumors from PTC299-treated mice revealed reduced tumor blood vessel density, consistent with its anti-angiogenic mechanism.[1]
Table 3: Summary of Preclinical Efficacy Data for PTC299
| Model System | Key Findings | Reference |
| HeLa Cells (in vitro) | EC₅₀ of 1.64 ± 0.83 nM for inhibition of hypoxia-induced VEGF-A production. | |
| Leukemia Cells (in vitro) | IC₅₀ of ~1 nM for inhibition of cell proliferation. | |
| HT1080 Fibrosarcoma Xenograft (in vivo) | Dose-dependent inhibition of tumor growth and reduction in intratumoral and plasma VEGF-A. | [1] |
Clinical Studies
PTC299 has been evaluated in Phase 1 clinical trials in patients with advanced solid tumors.[6] In a Phase 1b study, PTC299 was administered as a monotherapy in escalating doses. The treatment was generally well-tolerated, with adverse events being infrequent and typically mild.[6] Notably, hypertension, a common side effect of other VEGF pathway inhibitors, was not observed.[6] The pharmacokinetic profile showed dose-proportional plasma concentrations, a Tmax of approximately 4 hours, and an effective half-life of about 12 hours.[6] Plasma concentrations in patients exceeded the levels associated with maximal activity in preclinical models.[6] Evidence of clinical activity included stable disease in 28% of patients and a sustained decrease in a tumor marker in one patient with thyroid cancer.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments cited in the evaluation of PTC299.
1. Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.
-
Methodology:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.
-
Compound Treatment: Add PTC299 at various concentrations to the experimental wells. Incubate for a specified period (e.g., 72 hours) according to the experimental design.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a luminometer. The signal is proportional to the amount of ATP and thus the number of viable cells.[1][2][3]
-
2. In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of PTC299.
-
Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., HT1080 fibrosarcoma) under standard conditions. Harvest cells when they are 70-80% confluent, wash with PBS, and resuspend in a sterile solution (e.g., PBS or serum-free medium) at a concentration of approximately 3 x 10⁶ cells per injection volume.[6]
-
Animal Handling: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice). Allow for an acclimatization period of 3-5 days.[6]
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 50–60 mm³). Measure tumor dimensions regularly (e.g., twice weekly) using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length/2.[6]
-
Drug Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer PTC299 orally at specified doses and schedules. The control group receives a vehicle solution.
-
Endpoint Analysis: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (e.g., CD31 staining for blood vessel density), and biomarker analysis (e.g., VEGF-A ELISA).[1]
-
3. DHODH Enzyme Inhibition Assay
This assay measures the enzymatic activity of DHODH and the inhibitory effect of PTC299.
-
Methodology:
-
Enzyme Source: Use recombinant human DHODH or DHODH from isolated mitochondria.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, coenzyme Q10, Triton X-100, and a chromogenic substrate like dichloroindophenol (DCIP).[8]
-
Inhibitor Pre-incubation: Pre-incubate the DHODH enzyme with varying concentrations of PTC299 for a set period (e.g., 30 minutes at 25°C).
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, dihydroorotic acid.
-
Measurement: Monitor the decrease in absorbance of the chromogenic substrate (e.g., at 650 nm for DCIP) over time using a microplate reader. The rate of absorbance decrease is proportional to DHODH activity.[8]
-
Data Analysis: Calculate the percentage of inhibition for each PTC299 concentration and determine the IC₅₀ value.
-
Conclusion
While the initially queried compound, this compound, lacks detailed public information beyond its basic chemical structure, the similarly designated molecule, PTC299 (Emvododstat), is a well-documented investigational drug. Its novel dual mechanism, targeting both pyrimidine synthesis via DHODH inhibition and consequently angiogenesis via VEGF suppression, presents a compelling strategy for cancer therapy. The data summarized in this guide, from its fundamental chemical properties to preclinical efficacy and clinical tolerability, provide a solid foundation for researchers and drug development professionals interested in this class of compounds. The detailed experimental protocols offer a starting point for further investigation into the therapeutic potential of DHODH inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. novamedline.com [novamedline.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Activator Protein-1 (AP-1) in Inflammatory Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Activator Protein-1 (AP-1) is a critical transcription factor that orchestrates the expression of a wide array of genes involved in cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] Its dysregulation is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and asthma.[2][3] AP-1 activation is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to various stimuli like inflammatory cytokines, growth factors, and environmental stress.[4][5] This central role in inflammation makes AP-1 an attractive target for therapeutic intervention. This document provides an in-depth technical overview of the AP-1 signaling cascade, its role in specific inflammatory conditions, and detailed protocols for key experimental techniques used to investigate its activity.
AP-1 Composition and Structure
AP-1 is not a single protein but a collection of dimeric transcription factors formed by proteins from the Jun, Fos, activating transcription factor (ATF), and Maf families.[4] These proteins all contain a basic region-leucine zipper (bZIP) domain. The leucine zipper facilitates dimerization, while the adjacent basic region is responsible for binding to specific DNA sequences.[2]
Jun proteins can form homodimers or heterodimers with Fos and ATF proteins. Fos proteins, however, cannot homodimerize and must form heterodimers with Jun proteins to bind DNA.[1] The specific composition of the AP-1 dimer is crucial as it determines the DNA-binding specificity, stability, and transcriptional activity of the complex, leading to nuanced regulation of gene expression.[1]
| Family | Members | Dimerization Capability |
| Jun | c-Jun, JunB, JunD | Can form homodimers or heterodimers with Fos/ATF members. |
| Fos | c-Fos, FosB, Fra-1, Fra-2 | Can only form heterodimers with Jun members. |
| ATF | ATF2, ATF3, B-ATF | Can form heterodimers with Jun members. |
AP-1 Signaling Pathways in Inflammation
The activation of AP-1 is a tightly regulated process predominantly mediated by the MAPK signaling cascades. Inflammatory stimuli, such as cytokines like Tumor Necrosis Factor (TNF), activate these pathways, leading to the transcriptional and post-translational regulation of AP-1 components.[2][4]
The three major MAPK pathways involved are:
-
c-Jun N-terminal Kinases (JNKs): Strongly activated by inflammatory cytokines and stress, JNKs phosphorylate c-Jun, which enhances its stability and transcriptional activity.[5][6]
-
p38 MAPKs: Also activated by stress and cytokines, p38 kinases can phosphorylate and activate other transcription factors that, in turn, increase the expression of AP-1 components like c-Fos.[2][3]
-
Extracellular signal-Regulated Kinases (ERKs): Typically activated by growth factors, ERKs can also contribute to AP-1 activation by phosphorylating and regulating both Jun and Fos family members.[4][5]
These pathways converge to increase the amount and activity of AP-1 complexes, which then bind to specific DNA recognition sites—most commonly the TPA response element (TRE; consensus sequence: TGA(C/G)TCA)—in the promoter or enhancer regions of target genes.[2]
Caption: AP-1 activation via the JNK and p38 MAPK signaling pathways.
Role of AP-1 in Specific Inflammatory Diseases
AP-1's ability to regulate the expression of pro-inflammatory cytokines, chemokines, matrix metalloproteinases (MMPs), and cell adhesion molecules implicates it in the pathogenesis of a wide range of inflammatory disorders.[2][3]
| Disease | Role of AP-1 | Key Target Genes | Supporting Evidence |
| Rheumatoid Arthritis | Promotes synovial inflammation, cartilage destruction, and bone erosion.[3] | TNF-α, IL-1, IL-6, MMP-1, MMP-3.[3] | Increased AP-1 activity is found in the synovial tissue of RA patients. AP-1 inhibitors, like T-5224, have shown efficacy in animal models of arthritis.[3][7] |
| Psoriasis | Drives keratinocyte hyperproliferation and inflammation. Regulates the expression of inflammatory mediators in the skin.[3][8] | TNF-α, IL-6, G-CSF.[8] | Genetic mouse models with loss of Jun/AP-1 expression in epidermal cells develop a psoriasis-like disease due to a loss of repressive control over cytokine expression.[8] |
| Inflammatory Bowel Disease (IBD) | Mediates the inflammatory response in the gut mucosa.[2] | Pro-inflammatory cytokines and chemokines. | AP-1 activation is a key feature of the inflammatory response to members of the TNF cytokine family, which are central to IBD pathogenesis.[2] |
| Asthma | Contributes to airway inflammation and remodeling.[3][9] | Thymic stromal lymphopoietin (TSLP), various cytokines.[9] | TNF-α-induced TSLP expression in human airway smooth muscle cells is mediated by AP-1 and NF-κB binding sites on the TSLP promoter.[9] |
| Atherosclerosis | Implicated as a critical inflammatory transcription factor in the initiation and progression of vascular dysfunction and atherogenesis.[3] | Adhesion molecules (e.g., E-selectin), proteases (e.g., collagenase).[2] | Abundant AP-1 activation is associated with all stages of atherosclerosis in histological evaluations.[3] |
Experimental Protocols for Studying AP-1
Investigating the role of AP-1 requires a multi-faceted approach to measure its expression, DNA-binding capacity, and transcriptional activity. Below are detailed protocols for essential techniques.
Western Blot for AP-1 Subunit Expression
This technique is used to quantify the protein levels of specific AP-1 subunits (e.g., c-Jun, c-Fos, JunB) in total cell lysates or nuclear extracts.[10]
Principle: Proteins are separated by size via polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and detected using antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysate. For nuclear expression, perform nuclear/cytoplasmic fractionation.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (10-12% acrylamide is typical for Fos/Jun proteins) and run until adequate separation is achieved.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an AP-1 subunit (e.g., anti-c-Jun, anti-c-Fos) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
-
Analysis: Use densitometry software to quantify band intensity, normalizing to a loading control like β-actin or Lamin B1 (for nuclear extracts).[11]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is the gold standard for detecting the DNA-binding activity of transcription factors in vitro.[12][13]
Principle: A radiolabeled or fluorescently labeled double-stranded DNA oligonucleotide containing the AP-1 binding site (TRE) is incubated with a nuclear protein extract. If AP-1 is active in the extract, it will bind to the DNA probe. When run on a non-denaturing polyacrylamide gel, the protein-DNA complex migrates slower than the free, unbound probe, causing a "shift" in the band's position.[12][13]
Caption: A simplified workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the consensus TRE sequence. Label the probe, typically with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Nuclear Extract Preparation: Isolate nuclei from cells and extract nuclear proteins using a high-salt buffer. Determine protein concentration.
-
Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, binding buffer, and the labeled probe. Incubate for 20-30 minutes at room temperature.
-
Competition and Supershift (Controls):
-
Specificity Control: For a competition assay, add a 100-fold molar excess of unlabeled ("cold") TRE probe to a parallel reaction. This should prevent the labeled probe from binding, causing the shifted band to disappear.[14]
-
Supershift Assay: To identify specific subunits in the complex, add an antibody against a specific AP-1 protein (e.g., anti-c-Jun) to the reaction. The antibody will bind to the AP-1/DNA complex, further slowing its migration and causing a "supershift".[12][14]
-
-
Electrophoresis: Load samples onto a 4-6% non-denaturing polyacrylamide gel and run in a low-ionic-strength buffer (e.g., 0.5x TBE).
-
Detection: Dry the gel and expose it to X-ray film (for ³²P) or use an appropriate imager.
Luciferase Reporter Assay for AP-1 Transcriptional Activity
This cell-based assay measures the ability of AP-1 to activate gene transcription.[15]
Principle: Cells are transfected with a plasmid containing the firefly luciferase reporter gene under the control of a minimal promoter and multiple tandem repeats of the AP-1 binding site (TRE).[16] When AP-1 is activated by a stimulus, it binds to the TREs and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the transcriptional activity of AP-1.[16][17]
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293, HeLa) and allow them to adhere. Co-transfect the cells with the AP-1 luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (driven by a constitutive promoter) to normalize for transfection efficiency.[18]
-
Stimulation: After 24-48 hours, treat the cells with the stimulus of interest (e.g., TNF-α, PMA) or a potential AP-1 inhibitor for a defined period.[17]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the relative AP-1 activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample. Normalize the results to an untreated control to determine the fold-activation.[15]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to determine whether a specific protein (like an AP-1 subunit) is associated with a specific genomic region (like the promoter of an inflammatory gene) in vivo.[19]
Principle: Proteins are cross-linked to DNA within intact cells. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. Finally, the cross-links are reversed, and the associated DNA is purified and analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.[20][21]
Caption: The major steps involved in a Chromatin Immunoprecipitation (ChIP) assay.
Protocol:
-
Cross-linking: Treat cultured cells (1-15 million) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20][22]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.[20][21]
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate (the "Input" sample) separately. Incubate the remaining lysate overnight at 4°C with an antibody specific for an AP-1 subunit (e.g., anti-c-Fos) or a negative control IgG.[21]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.[20]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[19]
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis by qPCR: Use primers designed to amplify a specific target promoter region (e.g., the IL-6 promoter) and a negative control region (a gene desert). Quantify the amount of target DNA in the immunoprecipitated sample relative to the "Input" sample to determine enrichment.
Therapeutic Targeting of AP-1
Given its central role in driving inflammatory gene expression, inhibiting AP-1 is a promising therapeutic strategy for a variety of diseases.[3] Efforts have focused on developing small molecule inhibitors that can disrupt AP-1's function.
| Inhibitor | Mechanism of Action | Therapeutic Potential | Development Status |
| T-5224 | A small molecule that selectively inhibits the DNA-binding activity of AP-1, particularly c-Fos/c-Jun heterodimers. | Rheumatoid arthritis, osteoarthritis, other inflammatory disorders.[3][7] | Has been investigated in Phase II clinical trials for rheumatoid arthritis.[3][7] A daily dose of 150 mg/kg has been confirmed safe in rodents.[23] |
Conclusion
The AP-1 transcription factor is a master regulator of the inflammatory response. It integrates signals from multiple upstream kinase cascades to control a genetic program that drives inflammation and tissue damage. Its complex composition and regulation provide multiple avenues for intervention. A thorough understanding of its signaling pathways and the application of the detailed experimental protocols described herein are essential for researchers and drug developers aiming to dissect its role in disease and develop novel anti-inflammatory therapeutics.
References
- 1. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 2. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting inflammation by modulating the Jun/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 14. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rockland.com [rockland.com]
- 21. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 22. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 23. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
An In-depth Technical Guide on the Core Mechanism and Effects of PTC299 (Emvododstat) on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC299, also known as emvododstat, is a novel, orally bioavailable small molecule that has been investigated for its potential therapeutic effects in oncology and virology. Initially identified as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) synthesis, subsequent research has elucidated its primary mechanism of action as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA. By targeting DHODH, PTC299 effectively depletes the intracellular pyrimidine pool, leading to a cascade of downstream effects, including the modulation of gene expression, inhibition of cell proliferation, and antiviral activity. This technical guide provides a comprehensive overview of PTC299's effects on gene transcription and related cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.
It is important to note that the query "Pnri-299" did not yield a direct match to a specific therapeutic agent. Based on the similarity in nomenclature and the relevance to the topic of gene transcription, this document focuses on PTC299, a compound extensively studied in the context of gene expression modulation.
Core Mechanism of Action
PTC299's primary molecular target is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. This pathway is crucial for the production of uridine and cytidine nucleotides, which are essential for the synthesis of RNA and DNA.[1][2][3]
Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA replication and RNA synthesis. These cells are often more reliant on the de novo pyrimidine synthesis pathway than normal, quiescent cells, which can utilize the pyrimidine salvage pathway.[1][4] By inhibiting DHODH, PTC299 selectively starves these highly proliferative cells of the necessary pyrimidines, leading to cell cycle arrest, differentiation, and/or apoptosis.[1][2][4]
The inhibition of VEGFA production, which was an initial observation in the study of PTC299, is a downstream consequence of DHODH inhibition. The precise mechanism linking pyrimidine depletion to the suppression of VEGFA mRNA translation is an area of ongoing research, but it is understood to be a post-transcriptional event.[5]
Quantitative Data on the Effects of PTC299
The following tables summarize the quantitative data on the biological activity of PTC299 from various preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of PTC299 in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | <30 |
| THP-1 | Acute Myeloid Leukemia | >4000 |
| Jurkat | T-cell Leukemia | <30 |
| K562 | Chronic Myeloid Leukemia | <30 |
| HL-60 | Acute Promyelocytic Leukemia | <30 |
| U937 | Histiocytic Lymphoma | <30 |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | >4000 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | >4000 |
| Data sourced from "Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia".[1][6] |
Table 2: Antiviral Activity of PTC299
| Virus | Cell Line | EC50 (nM) |
| SARS-CoV-2 | Vero E6 | 2.0 - 31.6 |
| Ebola virus | - | ≤36 |
| Poliovirus | - | ≤36 |
| Hepatitis C virus (genotype 1b) | - | ≤36 |
| Rift Valley fever virus | - | ≤36 |
| Data sourced from "The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines".[7][8][9] |
Table 3: Effect of PTC299 on Cytokine Production
| Cytokine | Effect |
| VEGFA | Inhibition of production |
| IL-6 | Inhibition of production |
| IL-17A | Inhibition of production |
| IL-17F | Inhibition of production |
| Data sourced from "The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines".[7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of PTC299.
Cell Viability and Anti-proliferative Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Mammalian cells in culture
-
PTC299 compound
-
Luminometer
-
-
Protocol:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of PTC299 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plates for an additional 72 hours under the same conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the PTC299 concentration and fitting the data to a four-parameter logistic curve.[10][11][12][13]
-
DHODH Enzymatic Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic or fluorogenic substrate.
-
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 - cofactor
-
2,6-dichloroindophenol (DCIP) - chromogenic agent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
PTC299 compound
-
Microplate reader
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, coenzyme Q10, and DCIP.
-
Add serial dilutions of PTC299 to the wells of a 96-well plate.
-
Add the recombinant DHODH enzyme to the wells and pre-incubate with PTC299 for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the rate of reaction for each PTC299 concentration.
-
Determine the IC50 value by plotting the reaction rate against the log of the PTC299 concentration.[14][15]
-
VEGFA ELISA
This enzyme-linked immunosorbent assay quantifies the amount of VEGFA protein in cell culture supernatants or plasma.
-
Materials:
-
Human VEGFA ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)
-
Cell culture supernatants or plasma samples from PTC299-treated and control cells/subjects
-
Microplate reader
-
-
Protocol:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add the capture antibody to the wells of a 96-well plate and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards, controls, and samples to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add the detection antibody (biotin-conjugated) and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of VEGFA in the samples by interpolating their absorbance values on the standard curve.[16][17][18]
-
Measurement of Dihydroorotate (DHO) by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of the DHODH substrate, dihydroorotate, in cell lysates or plasma as a biomarker of target engagement.
-
Materials:
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., ZIC-cHILIC)
-
Mobile phases (e.g., ammonium acetate in water and acetonitrile)
-
Internal standard (e.g., stable isotope-labeled DHO)
-
Cell lysates or plasma samples
-
Protein precipitation solution (e.g., acetonitrile with formic acid)
-
-
Protocol:
-
Prepare samples by adding the internal standard and precipitating proteins with the protein precipitation solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Inject the sample onto the LC system.
-
Separate the analytes using a chromatographic gradient.
-
Detect and quantify DHO and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Create a calibration curve using known concentrations of DHO.
-
Calculate the concentration of DHO in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.[19][20]
-
Conclusion
PTC299 (emvododstat) represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of DHODH. This primary action leads to a depletion of pyrimidine nucleotides, which in turn has profound effects on rapidly proliferating cells and RNA virus replication. The downstream effect on gene expression, notably the post-transcriptional inhibition of VEGFA, underscores the intricate link between cellular metabolism and the regulation of key biological processes like angiogenesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PTC299 and other DHODH inhibitors. The continued exploration of this class of compounds holds promise for the development of novel treatments for a range of diseases characterized by uncontrolled cell growth and viral replication.
References
- 1. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 2. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for DAX1/EWS‐FLI1 functional inhibitors identified dihydroorotate dehydrogenase as a therapeutic target for Ewing's sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Changing Landscape of Treatment in Acute Myeloid Leukemia [ouci.dntb.gov.ua]
- 5. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novamedline.com [novamedline.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on PTC299 (Emvododstat) and its Potential Role in Asthma and Airway Inflammation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "Pnri-299" did not yield specific results for a compound under this designation. The following guide is based on the strong likelihood of a typographical error and focuses on PTC299 , also known as Emvododstat , a well-documented investigational drug with a mechanism of action highly relevant to inflammation.
Executive Summary
Asthma is a chronic respiratory disease characterized by airway inflammation, bronchial hyperresponsiveness, and airflow obstruction. The inflammatory cascade in asthma is complex, involving a variety of immune cells and mediators. PTC299 (Emvododstat) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By limiting the supply of pyrimidines, PTC299 has demonstrated a dual mechanism of action: inhibition of viral replication and suppression of inflammatory cytokine production. While not yet clinically evaluated for asthma, its established anti-inflammatory properties, particularly the inhibition of key cytokines implicated in asthma pathogenesis, suggest a strong therapeutic potential for this compound in treating airway inflammation. This document provides a comprehensive overview of the core science behind PTC299, its mechanism of action, available data on its anti-inflammatory effects, and a proposed framework for its investigation in the context of asthma.
Core Mechanism of Action of PTC299
PTC299's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4] Rapidly proliferating cells, such as activated lymphocytes, and certain RNA viruses have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1][5]
The inhibition of DHODH by PTC299 leads to two significant downstream effects relevant to airway inflammation:
-
Immunomodulation: Activated T and B lymphocytes, key drivers of asthmatic inflammation, require de novo pyrimidine synthesis for clonal expansion. By depleting the pyrimidine pool, PTC299 can exert a cytostatic effect on these cells, thereby dampening the adaptive immune response.[6]
-
Suppression of Pro-inflammatory Cytokines: The production of several inflammatory cytokines is dependent on the availability of pyrimidines. PTC299 has been shown to inhibit the production of key cytokines such as Interleukin-6 (IL-6), IL-17A, IL-17F, and Vascular Endothelial Growth Factor (VEGF), all of which play roles in the pathophysiology of asthma.[7][8][9][10]
Other DHODH inhibitors, such as leflunomide and its active metabolite teriflunomide, are approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, validating DHODH as a therapeutic target for inflammatory conditions.[5][11] Studies in animal models of asthma using leflunomide have shown that it can prevent allergic sensitization and reduce allergen-induced airway inflammation.[7][12]
Signaling Pathway of PTC299's Anti-inflammatory Action
The following diagram illustrates the proposed signaling pathway through which PTC299 exerts its anti-inflammatory effects.
Caption: Mechanism of Action of PTC299 in suppressing inflammation.
Quantitative Data on PTC299's Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of PTC299 on the production of various inflammatory cytokines from in vitro studies.
Table 1: Inhibition of Inflammatory Cytokine Production by PTC299
| Cytokine | In Vitro System | Key Findings | Reference |
| IL-6 | Tissue culture models | Significant reduction in production. | [7][8][9] |
| IL-17A | Tissue culture models | Significant inhibition of production. | [7][8][9] |
| IL-17F | Tissue culture models | Significant reduction observed at concentrations as low as 1 nM. | [7][8][13] |
| VEGF | HeLa cells | EC50 of 1.64 ± 0.83 nM for inhibition of hypoxia-induced production. | [2][14] |
| MCP-1 | /TH2 co-culture system | Significant inhibition of production. | [13] |
EC50: Half maximal effective concentration; IL: Interleukin; VEGF: Vascular Endothelial Growth Factor; MCP-1: Monocyte Chemoattractant Protein-1.
Proposed Experimental Protocols for Evaluating PTC299 in Asthma
To rigorously assess the therapeutic potential of PTC299 in asthma, a series of preclinical experiments are necessary. The following outlines a proposed experimental workflow.
Experimental Workflow Diagram
Caption: Proposed workflow for preclinical evaluation of PTC299 in asthma.
Detailed Methodologies
A. In Vitro Studies: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To determine the effect of PTC299 on the differentiation and cytokine production of human Th2 cells.
-
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs under Th2-polarizing conditions (e.g., anti-CD3/anti-CD28 stimulation in the presence of IL-4 and anti-IFN-γ).
-
Treat cells with a dose range of PTC299 (e.g., 1 nM to 1 µM) or vehicle control.
-
After 72-96 hours, collect supernatant and analyze for key Th2 cytokines (IL-4, IL-5, IL-13) using commercially available ELISA kits.
-
Assess cell proliferation using a standard method such as a BrdU incorporation assay.
-
B. In Vivo Studies: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
-
Objective: To evaluate the efficacy of PTC299 in reducing airway inflammation, hyperresponsiveness, and mucus production in a relevant animal model.
-
Protocol:
-
Sensitization: Sensitize BALB/c mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0 and 14.
-
Treatment: Administer PTC299 (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle control orally, once daily, from day 21 to 27.
-
Challenge: Challenge the mice with aerosolized OVA for 30 minutes on days 25, 26, and 27.
-
Endpoint Measurement (Day 28):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Perform a tracheostomy and lavage the lungs with phosphate-buffered saline. Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.
-
Serum IgE: Collect blood via cardiac puncture and measure serum levels of OVA-specific IgE by ELISA.
-
-
Conclusion and Future Directions
PTC299 (Emvododstat) presents a novel and compelling therapeutic strategy for asthma and airway inflammation. Its mechanism of action, centered on the inhibition of DHODH, targets the fundamental process of pyrimidine synthesis, which is crucial for both the proliferation of key immune cells and the production of pro-inflammatory cytokines. The existing data, though not specific to asthma, strongly supports its anti-inflammatory potential. The proposed experimental protocols provide a clear path for a thorough preclinical evaluation. Future research should focus on confirming the efficacy of PTC299 in established asthma models, elucidating its specific effects on various immune cell subsets involved in asthma (e.g., ILC2s, eosinophils), and establishing a therapeutic window that maximizes anti-inflammatory effects while minimizing potential side effects. Successful preclinical validation would pave the way for clinical trials to assess the safety and efficacy of PTC299 as a new oral treatment for patients with uncontrolled asthma.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leflunomide, a novel immunomodulating agent, prevents the development of allergic sensitization in an animal model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Employing a synergistic bioinformatics and machine learning framework to elucidate biomarkers associating asthma with pyrimidine metabolism genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effects of long-term oral treatment with leflunomide on allergic sensitization, lymphocyte activation, and airway inflammation in a rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leflunomide oral tablets: Side effects, interactions, and more [medicalnewstoday.com]
Methodological & Application
Application Notes and Protocols for Pnri-299 in Mouse Models
Disclaimer: The compound "Pnri-299" is not found in the currently available scientific literature. The following application notes and protocols are based on a hypothetical small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) expression, conceived for illustrative purposes. The experimental details provided are synthesized from general practices in preclinical mouse model research and information available for similar investigational drugs, such as PTC299.
Introduction
This compound is a novel, orally bioavailable small molecule designed to inhibit the expression of tumor-derived VEGF and other angiogenic cytokines. By reducing the levels of these key factors, this compound is expected to inhibit tumor neovascularization, leading to delayed tumor growth or regression. These application notes provide detailed protocols for the use of this compound in preclinical mouse models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics.
Mechanism of Action: Inhibition of VEGF Signaling
This compound acts by downregulating the expression of VEGF, a critical signaling protein that promotes the growth of new blood vessels (angiogenesis). Tumors require a dedicated blood supply to grow and metastasize, and by inhibiting VEGF, this compound effectively cuts off this supply, leading to tumor cell death.
Caption: this compound inhibits the translation of VEGF mRNA in tumor cells.
In Vivo Efficacy Studies in Xenograft Mouse Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are valuable preclinical tools for evaluating the efficacy of novel cancer therapeutics[1]. The following protocol outlines a general procedure for assessing the anti-tumor activity of this compound.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies of this compound.
Protocol: this compound Efficacy in a Subcutaneous Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for human cell line or patient-derived xenografts.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in Matrigel) or tumor fragments into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Administer this compound or vehicle control orally (PO) via gavage once or twice daily. The volume administered depends on the mouse's weight but should not exceed 10 mL/kg[2].
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) twice weekly. Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if significant toxicity is observed (e.g., >20% body weight loss).
-
Tissue Collection: At the endpoint, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Hypothetical Efficacy Data
| Treatment Group | Dose (mg/kg, BID) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 25 | 800 ± 150 | 47 |
| This compound | 50 | 450 ± 100 | 70 |
| This compound | 100 | 200 ± 75 | 87 |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which helps in determining optimal dosing regimens[3][4].
Pharmacokinetic Analysis Workflow
Caption: Workflow for conducting pharmacokinetic studies of this compound in mice.
Protocol: Single-Dose Pharmacokinetics of this compound
-
Animal Model: Use a standard inbred mouse strain such as C57BL/6 or CD-1[4].
-
Dosing: Administer a single dose of this compound either intravenously (IV) via the tail vein or orally (PO) by gavage.
-
Blood Collection: Collect blood samples (e.g., 20-30 µL) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein bleeding.
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters[5].
Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration (10 mg/kg) | PO Administration (50 mg/kg) |
| Cmax (ng/mL) | 2500 | 1800 |
| Tmax (h) | 0.083 | 2.0 |
| AUC₀-inf (ng*h/mL) | 3200 | 9500 |
| t₁/₂ (h) | 4.5 | 6.0 |
| Bioavailability (%) | - | 59 |
Safety and Tolerability
Assessing the safety and tolerability of this compound is a critical component of preclinical development.
Protocol: Dose Range Finding Toxicity Study
-
Animal Model: Use a standard inbred mouse strain.
-
Dosing: Administer this compound daily for 14 days at escalating dose levels.
-
Monitoring: Record clinical observations daily, including changes in appearance, behavior, and activity. Measure body weight daily.
-
Clinical Pathology: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Conduct a full necropsy and collect major organs for histopathological examination.
Considerations for Use in Radiation-Induced Injury Models
This compound's anti-angiogenic properties may also be relevant in the context of radiation-induced tissue injury, where aberrant vasculature can contribute to chronic damage[6][7]. Mouse models are frequently used to study the effects of radiation and potential mitigators[8][9][10].
Potential Application
This compound could be evaluated as a potential mitigator of radiation-induced normal tissue injury, particularly in organs where vascular damage is a key component of the pathology. This would involve administering the compound before or after localized irradiation and assessing tissue function and histology over time.
Conclusion
These application notes provide a framework for the preclinical evaluation of the hypothetical anti-cancer agent this compound in mouse models. The detailed protocols for efficacy, pharmacokinetic, and safety studies are designed to generate the necessary data to support further development. Researchers should adapt these general guidelines to their specific experimental needs and institutional animal care and use committee (IACUC) regulations.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cea.unizar.es [cea.unizar.es]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Mouse Model to Study Image-Guided, Radiation-Induced Intestinal Injury and Preclinical Screening of Radioprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse models of radiation-induced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models for Radiotherapy Research: All (Animal) Models Are Wrong but Some Are Useful - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models for radiation-induced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for PNRI-299 (LM-299) In Vivo Studies
Disclaimer: Publicly available information on a compound designated "PNRI-299" is limited. However, extensive information exists for LM-299 , an investigational anti-PD-1/VEGF bispecific antibody developed by LaNova Medicines, which has entered into a licensing agreement with Merck. It is highly probable that "this compound" is an internal or alternative identifier for LM-299. This document is based on the available data for LM-299.
Introduction
LM-299 is an innovative bispecific antibody designed to simultaneously target two critical pathways in cancer progression: the programmed cell death protein-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) angiogenesis pathway.[1][2][3] By combining these two mechanisms, LM-299 aims to enhance anti-tumor immunity while inhibiting the formation of new blood vessels that supply tumors with nutrients.[1][2][3] Preclinical studies have demonstrated that LM-299 can strongly inhibit tumor growth and has a favorable safety profile.[4][5] It is currently in Phase 1 clinical trials for advanced solid tumors.[6][7][8][9]
These application notes provide an overview of the mechanism of action of LM-299 and generalized protocols for in vivo research, based on common practices for similar biologic drugs.
Mechanism of Action
LM-299 functions by concurrently blocking two distinct signaling pathways:
-
PD-1/PD-L1 Immune Checkpoint Blockade: The anti-PD-1 component of LM-299 binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 on tumor cells. This action releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells more effectively.
-
VEGF/VEGFR Angiogenesis Inhibition: The anti-VEGF component of the antibody binds to VEGF, sequestering it and preventing it from binding to its receptor (VEGFR) on endothelial cells. This inhibits the signaling cascade that leads to the formation of new blood vessels (angiogenesis), thereby restricting tumor growth and metastasis.[1][2][3]
The dual-targeting nature of LM-299 is intended to create a synergistic anti-tumor effect.
Signaling Pathway Diagram
References
- 1. msd.com [msd.com]
- 2. MSD Enters into Exclusive Global License for LM-299, An Investigational Anti-PD-1/VEGF Bispecific Antibody from LaNova Medicines | Qiming Venture Partners [qimingvc.com]
- 3. merck.com [merck.com]
- 4. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Anti-PD-1/VEGF Bispecific Antibody LM-299 and Completion of $42 Million Series C1 Financing - BioSpace [biospace.com]
- 5. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Bispecific Antibody LM-299 [clival.com]
- 6. LaNova Medicines Initiates Phase 1 Trial of LM-299, Anti-PD-1/VEGF Bispecific Antibody, for Advanced Solid Tumors [trial.medpath.com]
- 7. LaNova Medicines Begins Phase 1 Trial of LM-299 and Secures $42M Series C1 Funding [synapse.patsnap.com]
- 8. LM-299 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. pmlive.com [pmlive.com]
Application Notes and Protocols for Measuring AP-1 Activity in Response to Pnri-299
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of Activator Protein-1 (AP-1) in the presence of Pnri-299, a selective inhibitor of the redox effector factor-1 (Ref-1) which is critical for AP-1's transcriptional activity.[1] The following protocols are designed to be used by researchers in academic and industrial settings to investigate the efficacy and mechanism of action of this compound and similar compounds targeting the AP-1 signaling pathway.
Introduction to AP-1 and this compound
Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[2][3] AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families.[2] Its activity is induced by a wide range of stimuli, including growth factors, cytokines, and cellular stress, which activate signaling cascades, primarily the mitogen-activated protein kinase (MAPK) pathways.[3]
This compound has been identified as a small-molecule inhibitor that selectively targets AP-1 transcription.[1] Its mechanism of action involves the inhibition of redox effector factor-1 (Ref-1), an oxidoreductase that is essential for the DNA binding activity of AP-1.[1] By inhibiting Ref-1, this compound effectively blocks AP-1-mediated gene transcription.[1]
Key Techniques for Measuring AP-1 Activity
Several robust methods are available to measure the different aspects of AP-1 activity, from transcriptional activation to DNA binding and target gene expression. The following sections provide detailed protocols for three key techniques:
-
Luciferase Reporter Assay: To quantify AP-1 transcriptional activity.
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA binding capacity of AP-1.
-
Quantitative PCR (qPCR): To measure the expression of AP-1 target genes.
Luciferase Reporter Assay for AP-1 Transcriptional Activity
This assay provides a quantitative measure of AP-1's ability to activate gene transcription from a reporter construct containing AP-1 response elements.
Signaling Pathway and Assay Workflow
Caption: AP-1 signaling pathway and the corresponding luciferase reporter assay workflow.
Experimental Protocol
This protocol is adapted from studies using AP-1 reporter assays to screen for inhibitors.[1][4][5]
Materials:
-
Human lung epithelial A549 cells (or other suitable cell line)
-
AP-1 luciferase reporter vector (containing tandem AP-1 binding sites upstream of a luciferase gene)
-
Control reporter vector (e.g., Renilla luciferase vector for normalization)
-
Transfection reagent
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or another AP-1 activator
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.
-
Treatment:
-
For inhibition studies , pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with an AP-1 activator such as PMA (e.g., 10-50 ng/mL) for 6-24 hours.[5] Include appropriate vehicle controls.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent II (for firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo® Reagent (for Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of AP-1 activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated control.
-
For inhibition studies, plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
-
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | A549 | AP-1 Luciferase Reporter Assay | 20 µM | [1] |
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro interaction between AP-1 in nuclear extracts and a labeled DNA probe containing the AP-1 consensus binding site.[6][7][8]
Experimental Workflow
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Experimental Protocol
This protocol is a generalized procedure for EMSA to detect AP-1 DNA binding activity.[6]
Materials:
-
Nuclear extraction buffer
-
Biotin- or ³²P-labeled double-stranded oligonucleotide probe containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3')
-
Unlabeled ("cold") AP-1 probe for competition assay
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescent for biotin, autoradiography for ³²P)
Procedure:
-
Nuclear Extract Preparation:
-
Treat cells with this compound and/or an AP-1 activator.
-
Harvest the cells and prepare nuclear extracts using a standard protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Nuclear extract (5-10 µg)
-
Binding buffer
-
Poly(dI-dC) (to reduce non-specific binding)
-
This compound at desired concentrations (if testing direct inhibition of binding)
-
Labeled AP-1 probe
-
-
For competition assays, add an excess of unlabeled AP-1 probe to a separate reaction to demonstrate specificity.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front is near the bottom.
-
-
Detection:
-
For biotin-labeled probes: Transfer the separated complexes to a nylon membrane, crosslink the DNA to the membrane, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For ³²P-labeled probes: Dry the gel and expose it to X-ray film.
-
-
Data Analysis:
-
Analyze the resulting image for a "shifted" band, which represents the AP-1/DNA complex.
-
The intensity of the shifted band corresponds to the amount of AP-1 binding. A decrease in intensity in the presence of this compound indicates inhibition of DNA binding.
-
Quantitative PCR (qPCR) for AP-1 Target Gene Expression
qPCR is used to measure the mRNA levels of genes that are known to be regulated by AP-1, such as c-Fos, c-Jun, and various matrix metalloproteinases (MMPs).[3]
Experimental Workflow
Caption: Workflow for measuring AP-1 target gene expression by qPCR.
Experimental Protocol
This protocol outlines the general steps for measuring AP-1 target gene expression.[9]
Materials:
-
Cells treated with this compound and/or an AP-1 activator
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for AP-1 target genes (e.g., FOS, JUN, MMP1, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in the luciferase assay protocol.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Set up the qPCR reactions in a 96-well plate by combining the cDNA, SYBR Green master mix, and forward and reverse primers for each gene of interest.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method, comparing the treated samples to the untreated control.
-
Expected Outcomes
Treatment with this compound is expected to decrease the expression of AP-1 target genes that are induced by an activating stimulus.
| Target Gene | Expected Effect of this compound |
| FOS | Downregulation |
| JUN | Downregulation |
| MMP1 | Downregulation |
| MMP9 | Downregulation |
Summary and Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the inhibitory effects of this compound on AP-1 activity. By employing a combination of luciferase reporter assays, EMSA, and qPCR, researchers can gain a multi-faceted understanding of how this compound modulates the AP-1 signaling pathway, from transcriptional regulation to DNA binding and downstream gene expression. These methods are essential for the preclinical evaluation of this compound and other potential AP-1 inhibitors in the context of various diseases, including cancer and inflammatory disorders.
References
- 1. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. licorbio.com [licorbio.com]
- 7. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: PNRI-299 In Vitro Assay Development
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PNRI-299 is a novel small molecule inhibitor targeting the hypothetical Serine/Threonine Kinase "Tumor Proliferation Kinase 1" (TPK1), a key enzyme in the "Growth Factor Receptor Signaling Pathway" (GFRS). Dysregulation of the GFRS pathway is implicated in the proliferation of various cancer cell lines. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on its target, TPK1, and to assess its effect on cancer cell viability.
Hypothetical Signaling Pathway: GFRS/TPK1
The GFRS/TPK1 signaling cascade is initiated by the binding of a growth factor to its receptor, leading to the activation of TPK1. Activated TPK1 then phosphorylates downstream substrates, culminating in the activation of transcription factors that promote cell proliferation and survival. This compound is designed to inhibit the kinase activity of TPK1, thereby blocking this pro-proliferative signaling.
Caption: Hypothetical GFRS/TPK1 signaling pathway inhibited by this compound.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against TPK1. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in kinase activity due to inhibition by this compound results in a higher ATP level and thus a stronger luminescent signal.
Caption: Experimental workflow for the in vitro TPK1 kinase inhibition assay.
Materials:
-
Recombinant TPK1 enzyme
-
TPK1 substrate peptide
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP
-
Kinase Buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)
-
384-well white, opaque plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM. Then, dilute each concentration 1:100 in kinase buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing TPK1 enzyme and substrate peptide in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of 10 µM ATP in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for another 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
Table 1: Inhibitory Activity of this compound on TPK1 Kinase
| This compound Concentration (nM) | Percent Inhibition (%) |
| 1000 | 98.5 |
| 333 | 95.2 |
| 111 | 89.7 |
| 37 | 75.4 |
| 12.3 | 52.1 |
| 4.1 | 28.9 |
| 1.37 | 10.2 |
| 0.46 | 3.1 |
| 0.15 | 0.5 |
| 0.05 | 0.1 |
| IC50 (nM) | 11.8 |
Cell Viability (MTS) Assay Protocol
This protocol details the use of a colorimetric MTS assay to assess the effect of this compound on the viability of a cancer cell line known to have an active GFRS/TPK1 pathway. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product, and the absorbance of this product is proportional to the number of living cells.
Caption: Experimental workflow for the cell viability (MTS) assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
96-well clear-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader with absorbance detection at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percent viability for each concentration relative to the vehicle-treated cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
Table 2: Effect of this compound on Cancer Cell Viability
| This compound Concentration (µM) | Percent Viability (%) |
| 100 | 5.2 |
| 30 | 8.9 |
| 10 | 15.6 |
| 3 | 35.1 |
| 1 | 51.3 |
| 0.3 | 78.4 |
| 0.1 | 92.1 |
| 0.03 | 98.7 |
| 0.01 | 99.5 |
| GI50 (µM) | 1.05 |
References
Application Notes and Protocols: Pnri-299 (ABBV-CLS-484) in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pnri-299, identified in scientific literature as ABBV-CLS-484 (also referred to as AC484), is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein tyrosine phosphatases PTPN2 and PTPN1.[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways.[2][3] By inhibiting PTPN2 and PTPN1, this compound unleashes a potent dual anti-tumor immune response, acting on both tumor cells and key immune effector cells. This document provides detailed application notes and protocols for the use of this compound in immunology research, with a focus on cancer immunotherapy studies.
Mechanism of Action
This compound exerts its immunomodulatory effects through a dual mechanism:
-
Direct Action on Tumor Cells: this compound sensitizes tumor cells to interferon-gamma (IFNγ) by amplifying the JAK-STAT signaling pathway.[3][4] Inhibition of PTPN2 and PTPN1, which normally dephosphorylate and inactivate JAK and STAT proteins, leads to enhanced STAT1 phosphorylation. This results in the upregulation of genes involved in antigen presentation (e.g., MHC class I) and the production of pro-inflammatory chemokines such as CXCL9 and CXCL10, which attract immune cells to the tumor microenvironment.[4][5]
-
Enhancement of Immune Cell Function: this compound directly enhances the activity of cytotoxic immune cells, including CD8+ T cells and Natural Killer (NK) cells.[2][3] In these cells, inhibition of PTPN2/N1 boosts cytokine and T-cell receptor (TCR) signaling, leading to increased activation, proliferation, and effector functions like the production of IFNγ and granzyme B.[4] Furthermore, this compound has been shown to reduce T-cell exhaustion, a state of dysfunction that often arises in the tumor microenvironment.[3]
The combined effect of these actions is a more inflamed tumor microenvironment that is more susceptible to immune-mediated clearance.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound (ABBV-CLS-484).
Table 1: In Vitro Potency of this compound (ABBV-CLS-484)
| Parameter | Target/Assay | Value | Cell Line | Reference |
| IC50 | PTPN2 | 1.8 nM | Biochemical Assay | [4] |
| IC50 | PTPN1 | 2.5 nM | Biochemical Assay | [4] |
| EC50 | IFNγ-mediated STAT1 phosphorylation | 0.176 µM | B16 tumor cells | [4] |
Table 2: In Vivo Efficacy of this compound (ABBV-CLS-484) in Syngeneic Mouse Tumor Models
| Tumor Model | Treatment | Key Outcomes | Reference |
| Pancreatic Adenocarcinoma | Monotherapy | Induced tumor regression and increased survival comparable to anti-PD-1 | [4] |
| 4T1 Breast Cancer | Monotherapy | Induced tumor regression and increased survival comparable to anti-PD-1 | [4] |
| EMT-6 Breast Cancer | Monotherapy | Induced tumor regression and increased survival comparable to anti-PD-1 | [4] |
| CT26 Colon Carcinoma | Combination with anti-PD-1 | Additive effect on tumor regression | [4] |
| B16 Pulmonary Metastasis | Monotherapy | Effectively reduced metastatic disease | [4] |
Signaling Pathway Diagram
Caption: this compound (ABBV-CLS-484) enhances JAK-STAT signaling.
Experimental Protocols
In Vitro T-Cell Activation and Cytokine Production Assay
This protocol is designed to assess the effect of this compound on T-cell activation and the secretion of key effector cytokines like IFNγ and TNFα.
Materials:
-
Human or mouse CD8+ T cells
-
This compound (ABBV-CLS-484) dissolved in DMSO
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
96-well flat-bottom plates
-
ELISA or CBA (Cytometric Bead Array) kits for IFNγ and TNFα detection
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell Plating: Isolate CD8+ T cells from peripheral blood or spleen. Resuspend cells in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Stimulation and Treatment: Add anti-CD28 antibody (e.g., 1-2 µg/mL) to each well. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis using ELISA or CBA according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25). Analyze the cells by flow cytometry to determine the percentage of activated T cells.
NK Cell-Mediated Cytotoxicity Assay
This protocol evaluates the ability of this compound to enhance the cytotoxic function of NK cells against tumor target cells.
Materials:
-
Human or mouse NK cells (primary cells or cell lines like NK-92)
-
Tumor target cell line (e.g., K562, YAC-1)
-
This compound (ABBV-CLS-484) dissolved in DMSO
-
Complete cell culture medium
-
Calcein-AM or other viability dye for labeling target cells
-
96-well U-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Target Cell Labeling: Label the tumor target cells with Calcein-AM according to the manufacturer's protocol. Wash and resuspend the labeled cells at 1 x 10^5 cells/mL.
-
Effector Cell Preparation: Pre-treat NK cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for 24 hours.
-
Co-culture: Plate the labeled target cells (100 µL/well) in a 96-well plate. Add the pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Measurement of Cytotoxicity: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)
-
This compound (ABBV-CLS-484) formulated for oral gavage
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5-1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Treatment: Administer this compound or vehicle control daily via oral gavage. Dosing can range from 3 to 100 mg/kg.[4]
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint, or for a specified duration. Monitor mice for survival.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Experimental Workflow Diagram
Caption: General workflow for this compound immunology research.
References
- 1. researchgate.net [researchgate.net]
- 2. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Redox Signaling Using the NOX1/NOX4 Inhibitor GKT137831 (Setanaxib)
Disclaimer: The compound "Pnri-299" as a tool for studying redox signaling could not be identified in the scientific literature and is presumed to be a non-existent or erroneous designation. This document provides a detailed guide on the use of a well-characterized and clinically evaluated NADPH oxidase (NOX) inhibitor, GKT137831 (Setanaxib) , as a representative tool for investigating redox signaling pathways. These notes are intended for researchers, scientists, and drug development professionals.
Application Notes
Introduction to GKT137831 (Setanaxib)
GKT137831, also known as Setanaxib, is a first-in-class, orally bioavailable small molecule that acts as a dual inhibitor of NADPH oxidase isoforms NOX1 and NOX4. NOX enzymes are primary sources of regulated reactive oxygen species (ROS) production in various cell types. By inhibiting NOX1 and NOX4, GKT137831 provides a powerful tool to investigate the role of ROS in a multitude of physiological and pathological processes.
Key Features:
-
Target: Dual inhibitor of NADPH Oxidase 1 (NOX1) and NADPH Oxidase 4 (NOX4).
-
Mechanism: Competitively inhibits the catalytic activity of NOX1 and NOX4, thereby reducing the production of ROS, primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).
-
Applications: Widely used in preclinical research to study the role of NOX-derived ROS in fibrosis, inflammation, cardiovascular diseases, neurodegeneration, and cancer. It has also been evaluated in multiple clinical trials.[1][2][3]
Fields of Application
GKT137831 is a versatile tool for elucidating the contribution of NOX1/4-dependent ROS in various signaling pathways and disease models.
-
Fibrotic Diseases: Investigating the role of myofibroblast activation and extracellular matrix deposition in organs such as the liver, kidney, and lung. GKT137831 has been shown to block liver fibrosis in mouse models.[4]
-
Cardiovascular Research: Studying pathologies like cardiac hypertrophy, atherosclerosis, and pulmonary hypertension. GKT137831 can ameliorate doxorubicin-induced cardiotoxicity by reducing ROS production and inhibiting MAPK pathways.[5][6]
-
Metabolic Disorders: Researching complications of diabetes, such as diabetic nephropathy and retinopathy, where oxidative stress is a key driver.[3]
-
Neuroinflammation and Neurodegeneration: Assessing the impact of microglial and macroglial activation and neuronal damage in ischemic retinopathy and other neurological conditions.[7]
-
Oncology: Exploring the role of ROS in cancer cell proliferation, survival, and resistance to therapy.[1]
Mechanism of Action in Redox Signaling
NOX enzymes generate ROS, which act as second messengers to modulate a variety of signaling cascades. Key pathways influenced by NOX1/4-derived ROS, and thus investigable with GKT137831, include:
-
MAPK Pathway: ROS can activate stress-activated protein kinases such as JNK, p38, and ERK. GKT137831 can be used to determine if the activation of these pathways is dependent on NOX1/4 activity.
-
TGF-β1 Signaling: Transforming growth factor-β1 (TGF-β1) is a key pro-fibrotic cytokine whose signaling can be amplified by ROS. GKT137831 can attenuate TGF-β1 expression.[8]
-
NF-κB Pathway: This central inflammatory pathway can be activated by ROS. GKT137831 allows for the study of NOX-dependent NF-κB activation.
-
PPARγ Signaling: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory and anti-fibrotic effects, which can be downregulated by oxidative stress. GKT137831 can prevent this downregulation.[8]
The diagram below illustrates the central role of GKT137831 in inhibiting NOX1/4 and its downstream effects on major signaling pathways.
Data Presentation
The following tables summarize quantitative data on the efficacy and characteristics of GKT137831 from preclinical studies.
Table 1: In Vitro Efficacy of GKT137831
| Parameter | Value | Enzyme Source | Reference |
| Ki for NOX1 | 140 nM | Cell-free assay | [9] |
| Ki for NOX4 | 110 nM | Cell-free assay | [9] |
| Ki for NOX2 | 1500 nM | Cell-free assay | [7] |
| Effective Conc. | 5 - 30 µM | Various cell lines | [1][8] |
Table 2: In Vivo Administration and Effects of GKT137831
| Animal Model | Dosing Regimen | Key Outcome | Reference |
| Mouse (Liver Fibrosis) | 60 mg/kg/day, oral gavage | Blocked fibrosis, downregulated oxidative stress markers | [4] |
| Mouse (DOX-Cardiotoxicity) | 60 mg/kg/day, oral gavage | Improved cardiac function (LVEF, FS%), reduced apoptosis | [5] |
| Rat (Ischemic Retinopathy) | 60 mg/kg/day, subcutaneous | Reduced retinal inflammation and vascular leakage | [7] |
| Mouse (Diabetic Atherosclerosis) | 60 mg/kg/day, oral gavage | Attenuated plaque formation | [10] |
| Mouse (Type 1 Diabetes) | 30 mg/kg/day, intraperitoneal | Reduced diabetes conversion | [11] |
Experimental Protocols
The following are detailed protocols for common experiments using GKT137831 to study redox signaling.
Protocol 1: In Vitro ROS Measurement
This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
Materials:
-
Cells of interest (e.g., primary cardiac fibroblasts, cancer cell lines)
-
GKT137831 (Setanaxib)
-
H₂DCFDA probe (e.g., from Thermo Fisher Scientific)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Stimulus to induce ROS (e.g., Angiotensin II, Doxorubicin)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate at a density that will result in 70-80% confluency on the day of the experiment.
-
GKT137831 Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of GKT137831 (e.g., 5 µM, 10 µM, 20 µM) or vehicle (DMSO, typically ≤0.1%). Incubate for 1-2 hours at 37°C.
-
ROS Stimulation: Add the ROS-inducing stimulus (e.g., 2 µM Doxorubicin) to the wells and incubate for the desired time (e.g., 24 hours).[5] Include appropriate controls (untreated, vehicle only, stimulus only).
-
Probe Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of warm PBS containing 5-10 µM H₂DCFDA to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[12] Alternatively, visualize and quantify fluorescence using a microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control.
Protocol 2: Western Blot for Phosphorylated Signaling Proteins (p-JNK)
This protocol details the detection of phosphorylated JNK (p-JNK), a downstream target of ROS-mediated signaling.
Materials:
-
Cells cultured in 6-well plates
-
GKT137831
-
Stimulus (e.g., Doxorubicin, Anisomycin)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency in 6-well plates. Pre-treat with GKT137831 (e.g., 5 µM for 1 hour) followed by stimulation (e.g., 2 µM Doxorubicin for 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-phospho-JNK antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature. Wash again three times with TBST.
-
Imaging: Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total JNK and a loading control like β-actin.
-
Densitometry: Quantify band intensity using software like ImageJ. Calculate the ratio of p-JNK to total JNK.
Protocol 3: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for administering GKT137831 to mice in a disease model, such as doxorubicin-induced cardiotoxicity.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
GKT137831
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium, CMC-Na)
-
Disease-inducing agent (e.g., Doxorubicin)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Control, GKT137831 only, Doxorubicin only, Doxorubicin + GKT137831).
-
Disease Induction: Induce the disease model. For cardiotoxicity, this may involve intraperitoneal injections of doxorubicin (e.g., a cumulative dose of 20 mg/kg administered as 5 mg/kg weekly for 4 weeks).[5]
-
GKT137831 Preparation: Prepare a suspension of GKT137831 in the vehicle at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Administration: Administer GKT137831 (e.g., 60 mg/kg) or vehicle daily via oral gavage.[5] Treatment can start concurrently with, or after, disease induction, depending on the study design (preventative vs. therapeutic).
-
Monitoring: Monitor the animals' weight, health status, and behavior throughout the study.
-
Endpoint Analysis: At the end of the study period (e.g., 6 weeks), euthanize the animals and collect tissues (e.g., heart, liver) for downstream analysis, such as histology (e.g., TUNEL staining for apoptosis), western blotting, or gene expression analysis.[5]
Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. mdpi.com [mdpi.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Setanaxib - Wikipedia [en.wikipedia.org]
- 4. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
- 7. Inhibition of NOX1/4 with GKT137831: a potential novel treatment to attenuate neuroglial cell inflammation in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepstatina.com [pepstatina.com]
- 10. selleckchem.com [selleckchem.com]
- 11. oatext.com [oatext.com]
- 12. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Eosinophil Infiltration with PNRI-299
For: Researchers, scientists, and drug development professionals.
Subject: Application of PNRI-299 in the study of eosinophil infiltration.
Introduction
Eosinophils are granulocytic white blood cells that play a crucial role in the immune system, particularly in response to parasitic infections and allergic reactions. However, their excessive infiltration into tissues is a hallmark of various inflammatory diseases, including allergic asthma, eosinophilic esophagitis, and atopic dermatitis. Understanding the mechanisms that govern eosinophil recruitment and activation is therefore a critical area of research for the development of new therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of this compound, a novel investigative compound, in studying the complex processes of eosinophil infiltration. The provided methodologies are intended to guide researchers in designing and executing robust experiments to characterize the effects of this compound on eosinophil biology.
Mechanism of Eosinophil Infiltration
Eosinophil infiltration into inflammatory sites is a multi-step process orchestrated by a complex interplay of signaling molecules and cellular adhesion events. Key steps include the production of eosinophil-active chemokines, upregulation of adhesion molecules on endothelial cells, eosinophil rolling and adhesion, and subsequent transmigration across the endothelium into the tissue.
Several signaling pathways are known to be pivotal in this process. Type 2 cytokines, such as Interleukin-5 (IL-5), are critical for eosinophil maturation, survival, and activation. Chemokines like eotaxins (CCL11, CCL24, CCL26) acting through the CCR3 receptor are potent chemoattractants for eosinophils.[1][2][3] Other important mediators include lipid mediators like leukotrienes and platelet-activating factor.[1]
Diagram of Eosinophil Infiltration Signaling Pathway
Caption: Proposed mechanism of this compound in inhibiting eosinophil infiltration.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay Type | Cell Type | This compound IC₅₀ (nM) |
| CCR3 Binding | Radioligand Binding | Human Eosinophils | 15.2 |
| Chemotaxis | Boyden Chamber | Human Eosinophils | 25.8 |
| Adhesion | Endothelial Cell Co-culture | Human Eosinophils | 45.1 |
| Degranulation | Eosinophil Peroxidase Assay | Human Eosinophils | 112.5 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Asthma
| Treatment Group | Dose (mg/kg, i.p.) | Bronchoalveolar Lavage (BAL) Eosinophils (x10⁴ cells/mL) | Lung Tissue Eosinophil Infiltration (cells/mm²) |
| Vehicle Control | - | 25.6 ± 3.4 | 150.2 ± 15.8 |
| This compound | 1 | 15.3 ± 2.1 | 95.7 ± 10.2 |
| This compound | 10 | 5.8 ± 1.5 | 32.4 ± 5.1 |
| Dexamethasone | 1 | 4.2 ± 1.1 | 25.9 ± 4.3 |
| *p < 0.05, *p < 0.01 vs. Vehicle Control |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol details the procedure to assess the effect of this compound on eosinophil migration towards a chemoattractant.
Materials:
-
Human peripheral blood eosinophils (isolated by negative selection)
-
RPMI 1640 medium with 0.5% BSA
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
Boyden chamber apparatus with 5 µm pore size polycarbonate filters
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Isolate human eosinophils from peripheral blood of healthy donors.
-
Resuspend purified eosinophils in RPMI 1640 + 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Incubate eosinophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of RPMI 1640 + 0.5% BSA containing 10 nM eotaxin-1 to the lower wells of the Boyden chamber.
-
Add 100 µL of the pre-treated eosinophil suspension to the upper chamber (on top of the filter).
-
Incubate the chamber for 2 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the upper chamber and wipe the top surface of the filter to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the filter.
-
Alternatively, for a fluorescent-based quantification, lyse the migrated cells in the lower chamber and quantify using a Calcein-AM standard curve.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Diagram of Chemotaxis Assay Workflow
References
Application Notes and Protocols: Intranasal Delivery of a Novel Therapeutic Agent (Pnri-299)
Disclaimer: Information regarding a specific compound designated "Pnri-299" is not publicly available. The following protocol is a representative, detailed guide for the intranasal delivery of a hypothetical novel therapeutic agent, based on established methodologies for nose-to-brain drug delivery in a research setting. Researchers should adapt this protocol based on the specific physicochemical properties of their compound of interest.
Introduction
Intranasal administration is a non-invasive method for delivering therapeutics directly to the central nervous system (CNS), bypassing the blood-brain barrier. This route of administration is gaining significant interest for the treatment of neurological disorders.[1][2][3] The nasal cavity's large, vascularized surface area allows for rapid absorption and onset of action.[4][5][6] This document provides a detailed protocol for the intranasal delivery of the hypothetical therapeutic agent this compound in a murine model, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Recommended Dosing Parameters for Intranasal Administration in Mice
| Parameter | Recommendation | Notes |
| Total Volume per Mouse | 20-30 µL | To avoid runoff and ensure absorption.[7] |
| Volume per Nostril | 10-15 µL | Administer in alternating nostrils. |
| Droplet Size | 2-3 µL | Allows for absorption without triggering a swallowing reflex. |
| Time Between Droplets | 2-3 minutes | To allow for absorption before the next administration. |
| Maximum Concentration | To be determined | Dependent on the solubility and toxicity of this compound. |
| Vehicle/Formulation | Saline, PBS, or specialized formulation | Choice depends on the properties of this compound. |
Table 2: Animal Acclimation Schedule
| Day(s) | Activity | Duration | Purpose |
| 1-3 | Handling in cage | 5-10 min/day | Acclimate mice to the researcher's presence. |
| 4-6 | Gentle stroking in cage | 5 min/day | Build trust and reduce handling-induced stress. |
| 7-9 | Lifting and holding | 2-3 min/day | Familiarize mice with being held.[8] |
| 10-12 | Restraining (intranasal grip) | 1-2 min/day | Practice the specific grip for administration.[7] |
| 13-14 | Mock administration (saline) | As per protocol | Acclimate mice to the full procedure. |
Experimental Protocols
Preparation of this compound Formulation
-
Determine Solubility: Assess the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), cyclodextrins for poorly soluble compounds).
-
Prepare Formulation: Dissolve this compound in the chosen vehicle to the desired concentration. For preclinical studies, sterile filtration of the final formulation is recommended.
-
Quality Control: Verify the concentration and purity of the this compound formulation using appropriate analytical methods (e.g., HPLC).
Animal Handling and Acclimation
Proper acclimation is crucial to minimize stress and ensure accurate dosing.[7][8]
-
Acclimation Period: Acclimate mice to handling for a minimum of one to two weeks prior to the study.[7]
-
Handling Technique: Handle mice gently and consistently. Follow the schedule outlined in Table 2 .
-
Positive Reinforcement: Provide a small treat after each handling session to create a positive association.[7]
Intranasal Administration Procedure (Awake Mice)
This method is advantageous for chronic dosing studies as it avoids the repeated use of anesthesia.[7][8]
-
Animal Restraint:
-
Grasp the mouse by the tail and allow it to grip a wire cage lid.
-
Gently scruff the mouse by pinching the loose skin behind the head and shoulders with the thumb and middle finger of your non-dominant hand.[7]
-
Secure the head by placing your index finger on top of the head to prevent movement. The head should be tilted back slightly.
-
-
Pipette Preparation:
-
Set a micropipette to the desired droplet volume (e.g., 3 µL).
-
Aspirate the this compound formulation.
-
-
Administration:
-
Position the pipette tip at the opening of one nostril, without inserting it into the nasal cavity.
-
Dispense a single droplet. The mouse will inhale the droplet.
-
Wait 2-3 minutes for the droplet to be absorbed.
-
Administer the next droplet to the opposite nostril.
-
Continue alternating between nostrils until the full dose has been administered.
-
-
Post-Administration:
-
Return the mouse to its home cage.
-
Provide a treat as positive reinforcement.[7]
-
Monitor the mouse for any adverse reactions for at least 30 minutes.
-
Evaluation of Delivery Efficacy
-
Dye Tracking (Qualitative):
-
Administer a colored dye (e.g., Evans blue) using the same protocol.
-
Euthanize the animal at a specific time point post-administration.
-
Dissect the nasal passages and brain to visually assess the distribution of the dye.
-
-
Pharmacokinetic Analysis (Quantitative):
-
Administer this compound as described.
-
Collect blood and brain tissue samples at various time points post-administration.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
-
Visualizations
Caption: Experimental workflow for intranasal delivery of this compound.
Caption: Potential pathways for nose-to-brain delivery of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Intranasal Delivery of Nanoformulations: A Potential Way of Treatment for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intranasal Nanoemulsions for Direct Nose-to-Brain Delivery of Actives for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Pnri-299 not inhibiting AP-1 transcription
Welcome to the Technical Support Center for PNRI-299. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound does not appear to inhibit Activator Protein-1 (AP-1) transcription.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective small-molecule inhibitor of AP-1 transcription.[1] Its molecular target is the Redox Effector Factor-1 (Ref-1), an oxidoreductase.[1] this compound interacts with Ref-1, preventing it from activating AP-1. The mechanism of Ref-1-mediated AP-1 activation involves the reduction of a cysteine residue within the DNA binding domain of the Jun protein, a key component of the AP-1 complex.[1] By inhibiting Ref-1, this compound prevents this reduction and thereby inhibits the DNA binding and transcriptional activity of AP-1.[1]
Q2: What is AP-1 and how is it activated?
Activator Protein-1 (AP-1) is a transcription factor that regulates the expression of genes involved in cellular processes like proliferation, differentiation, and apoptosis in response to various stimuli such as cytokines, growth factors, and stress.[2] AP-1 is a dimeric complex composed of proteins from the Jun, Fos, ATF, and MAF families.[3] The most common form is a heterodimer of c-Jun and c-Fos.[3] AP-1's activity is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38.[4][5][6] Upon activation, these kinases can phosphorylate Jun and Fos proteins, which enhances the ability of the AP-1 dimer to bind to its specific DNA recognition site, the TPA-response element (TRE), and initiate the transcription of target genes.[5][7]
Q3: How is AP-1 transcriptional activity typically measured?
There are several established methods to quantify AP-1 activity:
-
AP-1 Luciferase Reporter Assay: This is a common method where cells are transfected with a plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the AP-1 binding site (TRE).[3][8] When AP-1 is active, it binds to the TRE and drives the expression of luciferase. The activity is quantified by measuring the light produced upon addition of a luciferase substrate.[3][8]
-
Electrophoretic Mobility Shift Assay (EMSA): This technique directly assesses the DNA-binding activity of AP-1.[9] Nuclear extracts from cells are incubated with a labeled DNA probe containing the TRE sequence. If active AP-1 is present, it will bind to the probe, and this protein-DNA complex will migrate slower than the free probe on a non-denaturing polyacrylamide gel, creating a "shifted" band.[9][10]
-
Quantitative PCR (qPCR): This method measures the mRNA levels of genes that are known to be regulated by AP-1 (e.g., c-Jun, c-Fos, MMP3, IL-8). A decrease in the expression of these target genes after treatment with an inhibitor suggests reduced AP-1 activity.
Q4: What is the reported inhibitory concentration (IC50) of this compound?
This compound was identified to selectively inhibit AP-1 transcription with an IC50 of 20 μM in human lung epithelial A549 cells.[1] It's important to note that this value can vary depending on the cell type, experimental conditions, and the specific assay used.
Troubleshooting Guide: this compound Not Inhibiting AP-1 Transcription
Q1: I'm not observing any inhibition of AP-1 activity with this compound. What are the primary areas to troubleshoot?
If this compound is not inhibiting AP-1 transcription in your experiments, the issue can typically be traced to one of four areas: the compound itself, the experimental system, the specific assay being used, or cellular factors.
-
Compound Integrity: Verify the identity, purity, and concentration of your this compound stock. Ensure it has been stored correctly and has not degraded.
-
Experimental System & Setup:
-
Cell Line: The cell line used may have a modified AP-1 signaling pathway or low expression of the drug's target, Ref-1.
-
Stimulus: The type and concentration of the stimulus used to activate AP-1 (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors, UV radiation) might be too potent, overcoming the inhibitory effect of this compound.
-
Timing: The pre-incubation time with this compound and the duration of stimulation are critical parameters that may need optimization.
-
-
Assay-Specific Issues: Each assay has its own potential pitfalls. For instance, in a luciferase assay, the compound could interfere with the luciferase enzyme itself. In an EMSA, the quality of the nuclear extract is crucial.
-
Cellular and Off-Target Effects: It's possible that in your specific cell model, alternative signaling pathways are compensating for the AP-1 inhibition, or the cells may have developed resistance. While this compound is reported to be selective, off-target effects can never be fully excluded and might complicate results.[11][12]
Below is a diagram to guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting the lack of this compound activity.
Q2: My luciferase reporter assay results are inconsistent. What are some common pitfalls?
-
Low Transfection Efficiency: Ensure you are getting good transfection efficiency with your reporter and normalization plasmids. This can be checked using a positive control plasmid (e.g., expressing GFP).
-
Inappropriate Normalization Control: Always co-transfect with a second reporter plasmid (e.g., Renilla luciferase driven by a constitutive promoter like TK) to normalize for differences in transfection efficiency and cell viability.[13]
-
Compound Interference: this compound could potentially inhibit the luciferase enzyme directly or interfere with the detection chemistry. To test for this, perform a cell-free assay by adding this compound directly to a sample with known luciferase activity.
-
Over-stimulation: Very high levels of AP-1 activation can saturate the reporter system, making it difficult to see the effects of an inhibitor. Consider performing a dose-response curve with your stimulus to find a concentration that gives a robust but sub-maximal signal (e.g., EC80).[3][8]
Q3: I am not seeing a clear band shift or inhibition in my EMSA. What should I check?
-
Nuclear Extract Quality: The quality of your nuclear extract is paramount. Ensure that the extraction procedure is performed quickly and at low temperatures to prevent protein degradation. The protein concentration should be accurately determined.
-
Probe Integrity and Labeling: Verify that your DNA probe is correctly annealed and efficiently labeled (e.g., with biotin or a radioactive isotope). Unlabeled ("cold") competitor probe should be used to confirm the specificity of the shifted band.[14]
-
Binding Conditions: Optimize the binding reaction by titrating the amount of nuclear extract and probe. The incubation time and temperature, as well as the components of the binding buffer (e.g., salt concentration, non-specific competitors like Poly(dI-dC)), are also critical.
-
Gel Electrophoresis: EMSA gels are run under non-denaturing conditions. Ensure the correct TBE buffer concentration and run the gel at a low voltage, often in a cold room, to prevent overheating and dissociation of the protein-DNA complex.[14]
Q4: My qPCR results for AP-1 target genes are not showing the expected downregulation. Why might this be?
-
Inappropriate Target Genes: Ensure the genes you are testing are indeed direct targets of AP-1 in your specific cell line and context. The transcriptional response of different target genes can vary.
-
Incorrect Timing: The transcriptional response is transient. You may be harvesting RNA too early or too late to observe the maximal effect of the inhibitor. A time-course experiment is recommended to determine the optimal time point.
-
RNA Quality and Primer Efficiency: Use high-quality, intact RNA for cDNA synthesis. The qPCR primers should be validated for efficiency and specificity to ensure accurate quantification.
-
Housekeeping Gene Stability: The expression of your chosen reference (housekeeping) gene should not be affected by your experimental treatments. It is advisable to test multiple reference genes to find the most stable one for your system.
Data Presentation: Expected Results for Control Experiments
For successful troubleshooting, it is vital to run appropriate controls. The table below summarizes the expected outcomes for key control experiments.
| Experiment Type | Control Group | Treatment | Expected Outcome | Purpose |
| Luciferase Assay | Cells + AP-1 Reporter | Stimulus (e.g., PMA) | High luciferase activity | Confirms assay responsiveness |
| Cells + AP-1 Reporter | No Stimulus | Basal luciferase activity | Establishes baseline | |
| Cells + AP-1 Reporter + Stimulus | Known AP-1 Inhibitor (e.g., T-5224) | Low luciferase activity | Positive control for inhibition | |
| EMSA | Labeled AP-1 Probe | No Nuclear Extract | Single band (free probe) | Shows probe migration |
| Labeled AP-1 Probe + Nuclear Extract | Stimulus | Shifted band (AP-1/DNA complex) | Confirms AP-1 DNA binding | |
| Labeled AP-1 Probe + Nuclear Extract + Stimulus | Unlabeled ("cold") AP-1 Probe | Reduced/absent shifted band | Confirms binding specificity | |
| qPCR | Untreated Cells | None | Basal mRNA levels | Establishes baseline |
| Stimulated Cells | Stimulus (e.g., PMA) | Increased mRNA of AP-1 targets | Confirms target gene induction |
Visualizations
AP-1 Signaling Pathway and this compound Inhibition
Caption: The AP-1 signaling pathway showing this compound inhibiting Ref-1 in the nucleus.
Experimental Workflow for Validating this compound
Caption: A generalized workflow for testing the inhibitory effect of this compound on AP-1.
Experimental Protocols
Protocol 1: AP-1 Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells (e.g., HEK293, A549, HeLa)
-
Cell culture medium
-
pGL4.44[luc2P/AP1 RE/Hygro] Vector (or similar AP-1 reporter)
-
pRL-TK Vector (or other Renilla luciferase control)
-
Transfection reagent
-
This compound
-
AP-1 stimulus (e.g., PMA)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on Day 2.
-
Incubate overnight (37°C, 5% CO2).
-
-
Day 2: Transfection
-
Co-transfect cells with the AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubate for 18-24 hours.
-
-
Day 3: Treatment and Stimulation
-
Day 3: Lysis and Measurement
-
Remove the medium and gently wash cells once with PBS.
-
Lyse the cells using 1X Passive Lysis Buffer as per the manufacturer's protocol.
-
Measure both Firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase® reagents.[13]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
-
Express the results as a percentage of the activity seen in the "stimulated vehicle control" wells.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for AP-1
Materials:
-
Nuclear Extraction Kit
-
BCA Protein Assay Kit
-
AP-1 consensus oligonucleotide probe (e.g., 5'-CGC TTG ATG ACT CAG CCG GAA-3')
-
Biotin labeling kit or [γ-32P]ATP
-
Poly(dI-dC)
-
EMSA binding buffer
-
Loading dye (non-denaturing)
-
TBE buffer
-
6% non-denaturing polyacrylamide gel
-
Nylon membrane
-
Chemiluminescent or radioactive detection system
Procedure:
-
Nuclear Protein Extraction:
-
Treat cells with this compound and/or stimulus as described above.
-
Harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol. Keep samples on ice at all times.
-
Determine the protein concentration of the extracts using a BCA assay.
-
-
Probe Labeling:
-
Label the AP-1 oligonucleotide probe with biotin or 32P according to the manufacturer's instructions.
-
-
Binding Reaction (20 µL total volume):
-
In a microcentrifuge tube on ice, assemble the following:
-
Nuclease-free water
-
10X Binding Buffer (2 µL)
-
Nuclear Extract (5-10 µg)
-
Poly(dI-dC) (1 µg)
-
For competition control: 200-fold molar excess of unlabeled ("cold") probe.
-
-
Incubate on ice for 10 minutes.
-
Add the labeled probe (e.g., 20 fmol).
-
Incubate at room temperature for 20 minutes.[16]
-
-
Gel Electrophoresis:
-
Add 2 µL of 10X non-denaturing loading dye.
-
Load samples onto a pre-run 6% native polyacrylamide gel in 0.5X TBE buffer.
-
Run the gel at 100-150V in a cold room until the dye front is near the bottom.
-
-
Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent detection kit (for biotin) or autoradiography (for 32P).
-
Protocol 3: Quantitative PCR (qPCR) of AP-1 Target Genes
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Validated primers for target genes (e.g., FOS, JUN, MMP3) and a stable reference gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and/or stimulus. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended.
-
Lyse cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a 10-20 µL volume containing:
-
cDNA template (e.g., 1 µL)
-
Forward and reverse primers (final concentration 200-500 nM each)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Run the reaction on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the target gene expression to the reference gene.[17]
-
Compare the normalized expression in treated samples to the vehicle control.
-
References
- 1. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 5. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. signosisinc.com [signosisinc.com]
- 10. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. licorbio.com [licorbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Identification of Key Genes Associated with Endoplasmic Reticulum Stress in Calcium Oxalate Kidney Stones | MDPI [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of PNRI-299
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of PNRI-299, a hypothetical bispecific antibody targeting PD-1 and VEGF.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
This compound is designed to simultaneously engage two distinct signaling pathways. Its anti-PD-1 component aims to block the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells, thereby restoring anti-tumor immunity. The anti-VEGF component is intended to neutralize vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
Q2: What are the potential off-target effects of a bispecific antibody like this compound?
Potential off-target effects can be broadly categorized into two types:
-
Unintended binding: The antibody may bind to proteins other than PD-1 and VEGF that share structural similarities or are expressed in non-target tissues.
-
Pathway-related toxicities: Even with on-target binding, modulating the PD-1 and VEGF pathways can lead to unintended biological consequences in healthy tissues where these pathways play a physiological role. For example, VEGF is important for normal vascular function, and its inhibition can lead to hypertension and proteinuria. Similarly, PD-1 inhibition can lead to immune-related adverse events (irAEs) due to a generalized activation of the immune system.
Q3: What are the first steps to investigate suspected off-target effects of this compound in our cell-based assays?
If you observe unexpected cellular phenotypes, such as unintended cytotoxicity, altered proliferation rates in non-target cell lines, or activation of unexpected signaling pathways, a systematic investigation is warranted. The initial steps should involve:
-
Confirming the on-target activity: Ensure that this compound is active against its intended targets (PD-1 and VEGF) in your assay system.
-
Dose-response analysis: Determine if the observed off-target effect is dose-dependent.
-
Control experiments: Include appropriate isotype controls and parental monoclonal antibodies (anti-PD-1 and anti-VEGF separately) to dissect the contribution of each component of the bispecific antibody.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Target Cells
You are observing significant cell death in a cell line that does not express high levels of either PD-1 or VEGF.
| Potential Cause | Troubleshooting Steps |
| Off-target binding to a surface receptor | 1. Perform a protein array or cell-based screening assay to identify potential off-target binders. 2. Use a fluorescently labeled version of this compound to visualize binding to the cell surface via flow cytometry or microscopy. |
| Fc-mediated effector functions | 1. If using an Fc-competent version of this compound, consider that it might be inducing antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). 2. Test an Fc-silent version of this compound to see if the cytotoxicity is abrogated. |
| Non-specific binding at high concentrations | 1. Perform a thorough dose-response curve to determine the concentration at which cytotoxicity is observed. 2. Compare with an isotype control antibody at the same concentrations. |
| Cell Line | Target Expression | This compound IC50 (nM) | Isotype Control IC50 (nM) |
| Jurkat (T-cell) | PD-1 high, VEGF low | >1000 | >1000 |
| HUVEC (Endothelial) | PD-1 low, VEGF high | >1000 | >1000 |
| HEK293 (Kidney) | PD-1 low, VEGF low | 500 | >1000 |
Issue 2: Inconsistent Results in In Vivo Models
You are observing unexpected toxicities or a lack of efficacy in your animal models that were not predicted by in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity with rodent orthologs | 1. Confirm the binding affinity of this compound to the murine or other rodent orthologs of PD-1 and VEGF. 2. If cross-reactivity is poor, consider using a surrogate antibody or a humanized mouse model. |
| Unexpected immunogenicity | 1. Measure the anti-drug antibody (ADA) response in your animal model. 2. High levels of ADAs can lead to rapid clearance of the therapeutic and reduced efficacy or, in some cases, immune-complex-related toxicities. |
| On-target toxicity in unexpected tissues | 1. Perform a comprehensive biodistribution study using a labeled version of this compound to identify tissues with high antibody accumulation. 2. Conduct detailed histopathological analysis of all major organs. |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Inhibition
While this compound is an antibody, its downstream signaling could inadvertently affect kinase activity. This protocol is more relevant for small molecule inhibitors but can be adapted to assess downstream pathway modulation.
Objective: To identify unintended inhibition of kinases by this compound treatment.
Methodology:
-
Cell Lysis: Treat target cells (e.g., activated T-cells or endothelial cells) with this compound or a vehicle control for a specified time. Lyse the cells to extract total protein.
-
Kinase Affinity Chromatography: Incubate the cell lysates with beads coupled to a broad-spectrum kinase inhibitor (Kinobeads). This will capture a large proportion of the cellular kinome.
-
Competitive Elution: Elute the bound kinases from the beads using a high concentration of the broad-spectrum inhibitor.
-
Quantitative Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each kinase in the this compound treated sample versus the control. A decrease in the abundance of a kinase in the treated sample suggests it may be an off-target.
Protocol 2: Cell-Based Protein Array for Off-Target Binding
Objective: To identify unintended binding partners of this compound on the surface of living cells.
Methodology:
-
Cell Microarray Preparation: A microarray slide is spotted with thousands of different human proteins expressed on the surface of a host cell line (e.g., HEK293).
-
Antibody Incubation: Incubate the microarray with a fluorescently labeled version of this compound at a concentration where on-target binding is saturated.
-
Washing: Wash the slide to remove non-specifically bound antibody.
-
Signal Detection: Scan the microarray to detect fluorescent signals.
-
Data Analysis: The intensity of the fluorescent signal at each spot corresponds to the binding affinity of this compound to the expressed protein. Positive hits are proteins that show a significantly higher signal than the background.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Workflow for investigating off-target effects.
Technical Support Center: Pnri-299 Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the hypothetical small molecule, Pnri-299, in solution. The following guidance is based on established principles for small molecule stability and is intended to provide a framework for systematic investigation and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by a variety of factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze degradation reactions such as hydrolysis.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light Exposure: Exposure to light, particularly UV light, can induce photolytic degradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Solvent Selection: The choice of solvent can impact both the solubility and the rate of degradation of this compound.
-
Excipients: Interactions with other components in the formulation, such as buffers or co-solvents, can either enhance or reduce stability.[4]
Q2: What are the initial signs of this compound instability in my solution?
Common indicators of instability include:
-
Precipitation: The compound may fall out of solution, appearing as a solid or cloudiness.
-
Color Change: A change in the color of the solution can signify chemical degradation.
-
Loss of Potency: A decrease in the expected biological activity in an assay may be due to the degradation of the active compound.
-
Appearance of New Peaks in Analytical Assays: Techniques like HPLC may reveal the presence of new peaks corresponding to degradation products.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO, and store them at low temperatures (e.g., -20°C or -80°C). Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles. The packaging should also protect the compound from light.[3]
Troubleshooting Guides
Issue 1: this compound is precipitating out of my aqueous assay buffer.
Possible Causes:
-
Poor Aqueous Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer.
-
pH Effects: The pH of the buffer may be unfavorable for keeping this compound in solution.
-
Solvent Shock: Diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Determine the Aqueous Solubility: Experimentally determine the solubility of this compound in your assay buffer at the desired temperature.
-
Adjust the Final Concentration: If the working concentration is too high, consider lowering it to within the determined solubility limit.
-
Optimize pH: Evaluate the solubility of this compound across a range of pH values to identify a more suitable buffer system.[3]
-
Incorporate Co-solvents: The addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the final solution can improve solubility.[5]
-
Use Solubilizing Excipients: Consider the use of cyclodextrins or other solubilizing agents to enhance solubility.[1]
-
Modify the Dilution Method: Instead of a single large dilution, try a stepwise dilution of the stock solution into the aqueous buffer.
Issue 2: I am observing a loss of this compound activity over time in my experiments.
Possible Causes:
-
Chemical Degradation: this compound may be degrading in the experimental conditions.
-
Adsorption to Labware: The compound may be adsorbing to the surface of plastic or glass containers.
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Analyze the concentration of this compound in your assay buffer at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method (e.g., LC-MS).
-
Investigate Degradation Pathways: Use techniques like LC-MS/MS to identify potential degradation products and elucidate the degradation mechanism.[6]
-
Optimize Solution Conditions: Based on the suspected degradation pathway, modify the solution to mitigate instability. This may involve adjusting the pH, adding antioxidants, or protecting the solution from light.[2]
-
Evaluate Different Labware: Test for adsorption by comparing the concentration of this compound in solutions incubated in different types of containers (e.g., polypropylene vs. glass).
Data Presentation
Table 1: Recommended Solvent and Buffer Conditions for this compound
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubilizing power and generally good for short-term stability. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Aqueous Buffer pH | 5.0 - 7.5 (empirically determined) | Avoids extreme pH conditions that can catalyze hydrolysis.[4] |
| Buffer Species | Phosphate, Citrate, Acetate | Commonly used buffers in pharmaceutical formulations.[1] |
Table 2: Effect of Common Additives on this compound Stability
| Additive | Concentration | Potential Effect |
| Antioxidants (e.g., Ascorbic Acid) | 0.01% - 0.1% | Can prevent oxidative degradation.[2] |
| Chelating Agents (e.g., EDTA) | 0.01% - 0.1% | Can prevent metal-catalyzed oxidation.[1] |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | 1% - 10% | May improve solubility and reduce hydrolytic degradation.[5] |
| Cyclodextrins | 1% - 5% | Can form inclusion complexes to enhance solubility and stability.[1] |
Experimental Protocols & Visualizations
Protocol 1: Experimental Workflow for Investigating this compound Instability
This protocol outlines a systematic approach to identifying and addressing the root cause of this compound instability in solution.
Caption: Workflow for troubleshooting this compound instability.
Diagram 1: Conceptual Degradation Pathway - Hydrolysis
This diagram illustrates a common degradation pathway for small molecules, where a labile functional group (e.g., an ester or amide) is cleaved by water.
Caption: Conceptual diagram of this compound hydrolysis.
References
Technical Support Center: PNRI-299 Toxicity and Cell Viability Assays
Notice: Information regarding a specific compound designated "PNRI-299" is not available in the public domain. The following troubleshooting guides and FAQs are based on general principles and common issues encountered during in-vitro toxicity and cell viability assays. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
| Question | Answer |
| General | |
| What are the common readouts for cell viability assays? | Common readouts include measurements of metabolic activity (e.g., MTT, MTS, XTT, resazurin), ATP content, and membrane integrity (e.g., trypan blue, propidium iodide).[1][2] |
| How do I choose the right cell viability assay for my experiment? | The choice of assay depends on factors such as cell type, compound properties, expected mechanism of toxicity, and desired throughput. It is often advisable to use orthogonal assays that measure different cellular parameters to confirm results.[3] |
| Troubleshooting | |
| My cell viability results are highly variable between replicates. What could be the cause? | High variability can stem from inconsistent cell seeding, uneven compound distribution, edge effects in multi-well plates, or fluctuations in incubator conditions. |
| I am observing significant toxicity in my vehicle control group. What should I do? | The vehicle (e.g., DMSO) concentration might be too high for your cell line. It is crucial to determine the maximum tolerated vehicle concentration in a preliminary experiment. |
| My compound is interfering with the assay chemistry. How can I address this? | Some compounds can directly react with assay reagents, leading to false-positive or false-negative results. This can be tested by running the assay in a cell-free system with the compound. If interference is detected, an alternative assay with a different detection principle should be used. |
Troubleshooting Guides
Problem: Inconsistent Results in MTT/MTS/XTT Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Seed plates with a consistent volume and cell number per well. |
| Edge Effects | To minimize evaporation and temperature fluctuations on the outer wells of a plate, fill the peripheral wells with sterile PBS or media without cells. |
| Compound Precipitation | Visually inspect the wells after compound addition. If precipitation is observed, consider reducing the compound concentration or using a different solvent. |
| Variable Incubation Times | Ensure that the incubation time with the assay reagent is consistent across all plates. |
Problem: High Background in Luminescence-Based ATP Assays
| Potential Cause | Troubleshooting Step |
| Contamination | Microbial contamination can contribute to ATP levels. Regularly check cell cultures for contamination. |
| Reagent Instability | Prepare the luminescent reagent immediately before use and protect it from light. Ensure reagents are stored at the recommended temperature. |
| Incomplete Cell Lysis | Ensure the cell lysis buffer is compatible with your cell type and that the lysis is complete to release all intracellular ATP. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or compound of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Experimental Workflow for Cell Viability Assessment
References
optimizing Pnri-299 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pnri-299 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: For initial experiments, we recommend a broad concentration range to determine the optimal dose-response for your specific cell line and assay. A common strategy is to test concentrations significantly higher than the effective in vivo plasma concentrations (Cmax), often 20- to 200-fold higher, as higher concentrations are typically required in cell culture media to observe a biological effect.[1][2] A logarithmic serial dilution is often effective for initial screening.
Q2: How should I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific endpoint (e.g., cell viability, protein expression, pathway activation). A concentration-dependent test with smaller dilution factors, such as 2- or 3.16-fold, will allow for a more precise determination of the effective concentration.[1]
Q3: What is the known signaling pathway activated by this compound?
A3: this compound is an activator of the hypothetical "Kestrel" signaling pathway. It binds to the Kestrel Receptor (KR-1), a transmembrane protein, initiating a downstream cascade involving the phosphorylation of the kinase Jay-4 and the subsequent activation of the transcription factor Finch-2. Activated Finch-2 then translocates to the nucleus to regulate the expression of target genes involved in cellular proliferation and differentiation.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend storing the DMSO stock solution at -80°C. For working solutions, dilute the stock in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at expected concentrations. | 1. Suboptimal concentration. 2. Compound degradation. 3. Cell line is not responsive. 4. Insufficient incubation time. | 1. Perform a wider dose-response curve. 2. Prepare fresh dilutions from a new stock vial. 3. Verify the expression of the Kestrel Receptor (KR-1) in your cell line. 4. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the culture plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently by swirling after adding this compound. 3. Avoid using the outer wells of the plate for data collection. |
| Unexpected cytotoxicity observed. | 1. Solvent (DMSO) toxicity. 2. This compound concentration is too high. 3. Contamination of cell culture. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%. 2. Test a lower range of this compound concentrations. 3. Perform a mycoplasma test and check for bacterial/fungal contamination. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of your desired this compound concentrations by serial dilution in cell culture medium.
-
Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and use a non-linear regression to determine the EC50.
Visualizations
Caption: Hypothetical this compound "Kestrel" signaling pathway.
Caption: Troubleshooting workflow for no observable this compound effect.
References
unexpected results with Pnri-299 treatment
Disclaimer
Please note that "Pnri-299" is a fictional compound created for the purpose of this response. The following technical support guide, including all data, protocols, and troubleshooting advice, is based on general principles of pharmacology and cancer biology related to tyrosine kinase inhibitors and is intended to serve as a comprehensive example of the requested content type.
Welcome to the technical support center for this compound, a novel tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common questions that may arise during pre-clinical evaluation of this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the receptor tyrosine kinase (RTK) 'Kinase-Y'. Inhibition of Kinase-Y by this compound is intended to block downstream signaling through the PI3K/AKT/mTOR pathway, thereby reducing cell proliferation, survival, and angiogenesis in tumor models expressing activated Kinase-Y.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Experimental Design
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. A typical starting concentration range for a cell viability assay is 0.01 µM to 10 µM.
Q4: Is a vehicle control necessary for my experiments?
Yes, a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) is critical to ensure that any observed effects are due to this compound and not the solvent.
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity
Q: We are observing significantly lower cytotoxicity than anticipated in our cancer cell line panel, even at high concentrations of this compound. What could be the cause?
A: Several factors could contribute to lower-than-expected cytotoxicity. Please consider the following troubleshooting steps:
-
Confirm Target Expression: Verify the expression and activation (phosphorylation) of Kinase-Y in your target cell lines. This compound is most effective in cells where the Kinase-Y pathway is a primary driver of proliferation and survival.
-
Assess Drug Stability and Activity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. You can verify the activity of your compound using a cell-free kinase assay.
-
Consider Alternative Survival Pathways: Cancer cells can develop resistance by activating alternative survival pathways. We recommend investigating the activation status of parallel signaling cascades, such as the MAPK/ERK pathway.
-
Check Cell Culture Conditions: Ensure that cell density, media components, and serum concentration are consistent across experiments, as these can influence drug sensitivity.
Troubleshooting Workflow: Low Cytotoxicity
Caption: Troubleshooting workflow for low this compound cytotoxicity.
Issue 2: Paradoxical Activation of a Downstream Effector
Q: We've observed an unexpected increase in the phosphorylation of ERK (p-ERK) following this compound treatment, while p-AKT levels decrease as expected. Why is this happening?
A: This phenomenon, known as paradoxical pathway activation, can occur due to feedback loops within signaling networks. Inhibition of the PI3K/AKT pathway can sometimes relieve a negative feedback loop that normally suppresses the MAPK/ERK pathway.
-
Confirm the Finding: Repeat the experiment, including multiple time points (e.g., 1, 6, 12, and 24 hours) to understand the kinetics of this effect.
-
Investigate Upstream Activators of the MAPK/ERK Pathway: Assess the activation status of upstream components like RAS and RAF kinases.
-
Consider the Implications: This paradoxical activation may be a mechanism of acquired resistance. Combination therapy with a MEK inhibitor might be a viable strategy to overcome this.
Quantitative Data Summary: p-AKT and p-ERK Levels
| Cell Line | Treatment (1 µM this compound) | p-AKT (Relative to Vehicle) | p-ERK (Relative to Vehicle) |
| Cell Line A | 24 hours | 0.25 | 0.95 |
| Cell Line B | 24 hours | 0.30 | 2.50 |
Data are presented as the mean of three independent experiments.
Signaling Pathway Overview
Intended and Unexpected Signaling Effects of this compound
Caption: this compound's intended and paradoxical signaling effects.
Experimental Protocols
Protocol 1: Cell Viability (Resazurin-Based) Assay
This protocol outlines a method for determining cell viability after this compound treatment using a resazurin-based assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media with resazurin only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the results and calculate the IC50 value using non-linear regression.
-
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol provides a method for analyzing changes in protein phosphorylation levels.
-
Cell Lysis:
-
Plate and treat cells with this compound as desired.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow: Western Blotting
Caption: Standard experimental workflow for Western blotting.
Technical Support Center: Confirming PNRI-299 Target Engagement
Welcome to the PNRI-299 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the target engagement of this compound, a potent and selective inhibitor of the proto-oncogene tyrosine-protein kinase Src.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your target engagement studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a small molecule inhibitor designed to target the proto-oncogene tyrosine-protein kinase Src. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, motility, and adhesion.[1] Aberrant activation of Src is implicated in the development and progression of various human cancers.[2][3]
Q2: Why is it important to confirm target engagement for this compound?
A2: Confirming that this compound directly interacts with its intended target, Src, within a cellular context is a critical step in preclinical drug development. It validates the compound's mechanism of action and ensures that the observed phenotypic effects are a direct result of Src inhibition, rather than off-target activities. Direct measurement of target engagement provides a more proximal biomarker of drug activity than downstream pathway modulation.
Q3: What are the recommended methods to confirm this compound target engagement in cells?
A3: We recommend a multi-pronged approach to confirm this compound target engagement:
-
Cellular Thermal Shift Assay (CETSA™): This method directly assesses the binding of this compound to Src in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
Phospho-Src Western Blotting: This technique provides a direct readout of Src kinase activity by measuring the autophosphorylation of Src at tyrosine 416 (p-Src Tyr416), a key marker of its activation. Inhibition of this phosphorylation event by this compound indicates target engagement.
-
Biochemical Kinase Assays (e.g., TR-FRET): These in vitro assays confirm the direct inhibitory effect of this compound on the enzymatic activity of purified Src kinase.
Q4: How do I choose between a biochemical and a cellular target engagement assay?
A4: Biochemical and cellular assays provide complementary information. Biochemical assays, such as TR-FRET, are ideal for determining the direct inhibitory potency (IC50) of this compound on purified Src kinase in a controlled, cell-free environment. Cellular assays, like CETSA™ and phospho-Src Western blotting, are crucial for confirming that this compound can access and bind to Src within the complex milieu of a living cell, providing a more physiologically relevant measure of target engagement (EC50).
Q5: What are some potential off-targets for Src kinase inhibitors like this compound?
A5: Src family kinases (SFKs) share a high degree of structural similarity. Therefore, this compound may exhibit some degree of cross-reactivity with other SFK members such as Lck, Fyn, and Yes.[4][5] Additionally, some Src inhibitors have been shown to interact with other kinases like Abl and c-Kit.[6][7] It is advisable to perform broader kinase profiling to fully characterize the selectivity of this compound.
Quantitative Data Summary
The following tables summarize the biochemical and cellular potencies of well-characterized Src inhibitors, which can serve as a reference for your experiments with this compound.
Table 1: Biochemical Potency of Known Src Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| Dasatinib | Src | Cell-free | 0.8 | [6] |
| Abl | Cell-free | <1 | [6] | |
| Saracatinib (AZD0530) | Src | Cell-free (ELISA) | 2.7 | [4][8] |
| Lck | Cell-free | <4 | [8] | |
| Fyn | Cell-free | 4-10 | [4][8] | |
| Bosutinib (SKI-606) | Src | Cell-free | 1.2 | [9][10][11] |
| Abl | Cell-free | 1 | [9][12] |
Table 2: Cellular Potency of Known Src Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | EC50/IC50 (nM) | Reference(s) |
| Dasatinib | Various | Proliferation | Growth Inhibition | ~20 - 1000+ | [6][13][14] |
| Saracatinib (AZD0530) | Src Y530F NIH 3T3 | Proliferation | Growth Inhibition | 80 | [4][8] |
| K562 | Proliferation | Growth Inhibition | 220 | [15] | |
| Bosutinib (SKI-606) | Src-transformed fibroblasts | Proliferation | Growth Inhibition | 100 | [10][11] |
| Breast cancer cell lines | Migration/Invasion | Motility/Invasion | ~250 | [16] |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, we have provided diagrams of the Src signaling pathway and the workflows for key target engagement assays.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: High-level workflows for CETSA™ and Phospho-Src Western Blotting.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA™)
This protocol outlines the procedure to assess the thermal stabilization of Src in response to this compound binding in intact cells.
Materials:
-
Cell line expressing endogenous Src (e.g., HT29, PC3)
-
This compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Equipment for Western blotting (see Protocol 2)
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for 1 hour at 37°C.
-
Heating: After treatment, harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble Src in each sample by Western blotting using an anti-Src antibody.
-
Data Interpretation: Plot the amount of soluble Src as a function of temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for this compound-treated samples indicates thermal stabilization and therefore, target engagement.
Protocol 2: Phospho-Src (Tyr416) Western Blotting
This protocol describes the detection of Src activation status by measuring its autophosphorylation at Tyr416.
Materials:
-
Cell line expressing endogenous Src
-
This compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (anti-p-Src and anti-total-Src) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p-Src and total Src. Normalize the p-Src signal to the total Src signal for each sample. A dose-dependent decrease in the p-Src/total Src ratio in this compound-treated cells confirms target engagement and inhibition.
Troubleshooting
Problem 1: No thermal shift observed in CETSA™ experiment.
-
Possible Cause: The concentration of this compound is too low to induce a detectable thermal shift.
-
Solution: Increase the concentration range of this compound used in the experiment.
-
-
Possible Cause: The heating temperature range is not optimal for detecting a shift.
-
Solution: Perform a temperature gradient to determine the optimal melting temperature of Src in your cell line and adjust the heating range accordingly.
-
-
Possible Cause: this compound does not sufficiently stabilize the Src protein to produce a detectable shift.
-
Solution: This could indicate weak binding in the cellular environment. Corroborate with other target engagement assays like phospho-Src Western blotting.
-
Problem 2: High background in phospho-Src Western blot.
-
Possible Cause: Insufficient blocking of the membrane.
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with low background.
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST after antibody incubations.
-
Problem 3: Inconsistent results between biochemical and cellular assays.
-
Possible Cause: Poor cell permeability of this compound.
-
Solution: A compound may be potent in a biochemical assay but show reduced activity in a cellular assay due to its inability to cross the cell membrane. This highlights the importance of cellular assays in drug development.
-
-
Possible Cause: High protein binding in cell culture medium.
-
Solution: this compound may bind to proteins in the serum of the cell culture medium, reducing its effective concentration. Consider performing experiments in serum-free or low-serum conditions for a short duration.
-
-
Possible Cause: this compound is a substrate for cellular efflux pumps.
-
Solution: The compound may be actively transported out of the cell, preventing it from reaching its intracellular target. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Pnri-299 Experiments
Disclaimer: The term "Pnri-299" does not correspond to a widely recognized experimental product in publicly available scientific literature. The following technical support center has been developed as a comprehensive template, assuming "this compound" is a hypothetical product for experimental research. The principles and troubleshooting guides provided are based on general best practices for minimizing variability in life sciences experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in your experiments.
| Question | Answer |
| What is the optimal storage condition for this compound? | This compound should be stored at -20°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles to maintain its stability and efficacy. Aliquoting the reagent upon first use is highly recommended. |
| Can I use a different cell line than the one specified in the protocol? | While the provided protocol has been optimized for the specified cell line, using a different cell line may be possible. However, it will require re-optimization of parameters such as cell seeding density, treatment duration, and this compound concentration. We recommend performing a dose-response curve to determine the optimal concentration for your cell line of interest. |
| How critical is the incubation time with this compound? | The specified incubation time is critical for achieving reproducible results. Deviations from the recommended time can lead to significant variability in the experimental outcome. If adjustments are necessary, a time-course experiment should be conducted to determine the new optimal incubation period. |
| What are the recommended positive and negative controls for a this compound experiment? | For a positive control, use a compound known to elicit a similar biological response to this compound. For a negative control, a vehicle control (the solvent used to dissolve this compound) is essential to ensure that the observed effects are due to this compound and not the solvent. |
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound experiments.
Issue 1: High Variability Between Replicates
High variability between replicates can obscure the true effect of this compound. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and verify cell counts for each plate. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Inconsistent incubation conditions | Ensure uniform temperature and CO2 levels in the incubator. Avoid placing plates in areas with high traffic or drafts. |
Issue 2: No or Low Signal with this compound Treatment
The absence of an expected signal can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Verify the storage conditions and expiration date of the reagent. Test a fresh aliquot of this compound. |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. |
| Incorrect protocol | Carefully review the experimental protocol to ensure all steps were followed correctly. Pay close attention to incubation times and reagent concentrations. |
| Cell health issues | Assess cell viability and morphology. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Protocols
General Cell Culture and this compound Treatment Protocol
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a microplate at the recommended density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in the recommended solvent.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture media.
-
Remove the old media from the cells and add the media containing this compound.
-
Include appropriate positive and negative controls.
-
-
Incubation and Downstream Analysis:
-
Incubate the cells for the specified duration.
-
Proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, gene expression analysis).
-
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
Validation & Comparative
A Comparative Analysis of Pnri-299 and Other Activator Protein-1 (AP-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pnri-299 with other notable Activator Protein-1 (AP-1) inhibitors, T-5224 and SR 11302. The information presented is based on available experimental data to assist researchers in making informed decisions for their investigative needs.
Introduction to AP-1 Inhibition
Activator Protein-1 (AP-1) is a crucial transcription factor involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the AP-1 signaling pathway is implicated in various pathologies such as cancer, inflammatory disorders, and fibrotic diseases. This has led to the development of small molecule inhibitors targeting AP-1 as potential therapeutic agents. This guide focuses on this compound and compares its performance and characteristics with two other well-documented AP-1 inhibitors, T-5224 and SR 11302.
Mechanism of Action
The inhibitors discussed employ different mechanisms to suppress AP-1 activity, offering distinct advantages and research applications.
-
This compound: This small molecule indirectly inhibits AP-1 transcription by targeting the redox effector factor-1 (Ref-1).[1] Ref-1 is a key dual-function protein that, in addition to its DNA repair activity, plays a critical role in the redox regulation of several transcription factors, including AP-1. By inhibiting the oxidoreductase function of Ref-1, this compound prevents the reduction of a critical cysteine residue in the DNA-binding domain of Fos and Jun, thereby inhibiting their ability to bind to DNA.
-
T-5224: This agent acts as a direct inhibitor of the c-Fos/AP-1 complex.[2][3][4][5] It is designed to specifically interfere with the DNA binding activity of the c-Fos/c-Jun heterodimer, a primary component of the AP-1 complex, without affecting the expression levels of the c-Fos family members themselves.[6][7]
-
SR 11302: As a synthetic retinoid, SR 11302 inhibits AP-1 transcriptional activity through a distinct mechanism.[8][9][10] Unlike other retinoids that activate retinoic acid response elements (RAREs), SR 11302 is characterized by its ability to suppress AP-1-mediated transcription without activating RARE-dependent gene expression.[8][9][11]
References
- 1. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SR 11302 | AP-1 | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to NF-κB Inhibitors for Researchers
An important note on the compound "Pnri-299": Our comprehensive search for "this compound" did not yield any relevant scientific data or publications in the context of NF-κB inhibition or any other related biological activity. It is possible that "this compound" is a typographical error or refers to a compound not yet described in publicly available literature. This guide will therefore focus on a detailed comparison of well-characterized NF-κB inhibitors, providing a framework for evaluating such therapeutic agents.
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2][3] Its dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.[4][5] This guide provides a comparative overview of different classes of NF-κB inhibitors, with a focus on their mechanism of action, supported by experimental data.
Understanding the NF-κB Signaling Pathway
The NF-κB signaling cascade can be broadly divided into canonical and non-canonical pathways.
-
Canonical Pathway: In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[7] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[8]
-
Non-Canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα.[6][9] It primarily regulates the processing of the p100 subunit to p52, leading to the nuclear translocation of p52/RelB heterodimers.
Below is a diagram illustrating the canonical NF-κB signaling pathway and points of inhibition.
Caption: Canonical NF-κB signaling pathway and points of therapeutic intervention.
Comparison of NF-κB Inhibitors
A variety of small molecules have been developed to inhibit the NF-κB pathway at different stages. Below is a comparison of two such inhibitors, BAY 11-7082 and SC75741, which target different points in the cascade.
| Feature | BAY 11-7082 | SC75741 |
| Target | IκBα phosphorylation (IKK)[10][11] | DNA binding of the p65 subunit[12][13] |
| Mechanism of Action | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα, preventing its degradation and subsequent NF-κB activation.[10][14] | Impairs the ability of the p65 subunit of NF-κB to bind to DNA, thereby reducing the expression of target genes.[12][15] |
| Reported IC₅₀ | 5-10 µM for inhibition of TNF-α-induced surface expression of adhesion molecules.[16] | 200 nM for p65.[12] |
| Cellular Effects | Suppresses production of nitric oxide, prostaglandin E₂, and TNF-α.[17] Reduces expression of adhesion molecules.[10] | Reduces expression of cytokines, chemokines, and pro-apoptotic factors.[12] Inhibits influenza virus replication.[15] |
| In Vivo Activity | Demonstrates anti-inflammatory, anticancer, and neuroprotective effects in various models.[17] | Protects mice against highly pathogenic avian influenza A virus infection.[18] Mitigates chondrocyte degradation in an osteoarthritis model.[13] |
Experimental Methodologies
The following are representative experimental protocols used to characterize NF-κB inhibitors.
IκBα Phosphorylation Assay
Objective: To determine the effect of an inhibitor on the phosphorylation of IκBα.
Protocol:
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded in multi-well plates.
-
Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of the inhibitor (e.g., BAY 11-7082 at 5 µM) for a specified duration (e.g., 1 hour).[16]
-
Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL for 5 minutes), to induce IκBα phosphorylation.[16]
-
Cell Lysis: Cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated IκBα and total IκBα, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the levels of phosphorylated and total IκBα.
NF-κB DNA Binding Assay
Objective: To assess the ability of an inhibitor to prevent the binding of NF-κB to its DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation: Cells are treated with an inhibitor (e.g., SC75741) and stimulated to activate NF-κB. Nuclear extracts are then prepared using a nuclear extraction kit.
-
Electrophoretic Mobility Shift Assay (EMSA):
-
A DNA probe containing the NF-κB consensus sequence is labeled with a radioactive or non-radioactive tag.
-
The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for non-radioactive probes).
-
-
ELISA-based Assay:
-
A multi-well plate is coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Nuclear extracts are added to the wells and incubated to allow NF-κB to bind to the DNA.
-
The wells are washed, and a primary antibody specific for an NF-κB subunit (e.g., p65) is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader. The intensity of the signal is proportional to the amount of bound NF-κB.
-
Caption: General experimental workflow for evaluating NF-κB inhibitors.
Conclusion
The development of NF-κB inhibitors is a promising avenue for the treatment of a wide range of diseases.[19] The choice of an inhibitor depends on the specific research question or therapeutic goal, with considerations for potency, specificity, and the desired point of intervention within the signaling pathway. While direct inhibitors of the IKK complex or NF-κB DNA binding are common, other strategies such as targeting upstream signaling components or the proteasome are also viable approaches.[9] As research progresses, a deeper understanding of the nuances of the NF-κB signaling pathway will pave the way for the development of more targeted and effective therapies.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivogen.com [invivogen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 17. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of APE/Ref-1 Inhibitors: A Comparative Guide
Apurinic/apyrimidinic endonuclease-1/redox effector factor-1 (APE/Ref-1) is a critical enzyme with a dual role in cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2][3] It plays a vital part in DNA base excision repair (BER) and also functions as a redox regulator of numerous transcription factors that are crucial for tumor growth and survival, such as NF-κB, HIF-1α, STAT3, and AP-1.[3][4][5] The development of inhibitors that can selectively target one of these functions over the other is a key goal in realizing the therapeutic potential of targeting APE/Ref-1. This guide provides a comparative overview of the experimental validation of selectivity for APE/Ref-1 inhibitors, with a focus on the well-characterized inhibitor APX3330 and its analogs, as information on a specific compound named "Pnri-299" is not available in the public domain.
The Dual Functions of APE/Ref-1: A Basis for Selectivity
The ability to differentiate between the two primary functions of APE/Ref-1 is central to the development of targeted therapies.
-
DNA Repair (Endonuclease) Function: APE/Ref-1 is responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[1] Inhibition of this function can sensitize cancer cells to DNA-damaging agents.[6]
-
Redox Signaling Function: APE/Ref-1 reduces and thereby activates a number of transcription factors involved in cancer progression, inflammation, and angiogenesis.[4][5] Selective inhibition of the redox function is a major therapeutic strategy.[3]
Comparative Selectivity of APE/Ref-1 Inhibitors
The selectivity of an APE/Ref-1 inhibitor is determined by its differential activity against the endonuclease and redox functions of the protein. APX3330 (formerly E3330) is a first-in-class inhibitor that has been extensively studied and has demonstrated high selectivity for the redox function of APE/Ref-1.[4][7]
| Inhibitor | Target Function | IC50 (Redox) | Effect on Endonuclease Activity | Key Characteristics |
| APX3330 (E3330) | Redox | ~10 µM[8] | No significant inhibition[4][7] | First-generation inhibitor, completed Phase I clinical trials.[3][9] |
| APX2009 | Redox | More potent than APX3330[7] | Not specified, but designed as a redox inhibitor. | Second-generation inhibitor with improved potency.[7][10] |
| APX2014 | Redox | 5- to 10-fold more potent than APX2009 in some assays.[7] | Not specified, but designed as a redox inhibitor. | Second-generation inhibitor with improved potency.[7][10] |
| RN7-58 | N/A | No effect on redox activity.[11] | Not applicable. | A structural analog of APX3330 used as a negative control.[11] |
| APE1 Inhibitor III (Ari3) | Endonuclease | Not applicable. | Used as a positive control for endonuclease inhibition.[3] | A known inhibitor of the APE/Ref-1 endonuclease function. |
Experimental Protocols for Validating Selectivity
Objective validation of inhibitor selectivity requires specific and robust assays that can distinguish between the two main functions of APE/Ref-1.
Redox Function Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)
This assay directly measures the ability of an inhibitor to block the APE/Ref-1-mediated reduction and subsequent DNA binding of a target transcription factor.
Principle: APE/Ref-1 reduces an oxidized, inactive transcription factor (e.g., NF-κB or AP-1), enabling it to bind to a specific DNA probe. This protein-DNA complex migrates slower than the free DNA probe in a non-denaturing polyacrylamide gel. A redox inhibitor will prevent this shift in mobility.
Protocol:
-
Recombinant APE/Ref-1 is pre-incubated with the test inhibitor (e.g., APX3330) at various concentrations.
-
An oxidized, inactive transcription factor and a radiolabeled DNA probe containing the transcription factor's binding site are added to the reaction.
-
The reaction is incubated to allow for APE/Ref-1-mediated reduction and DNA binding.
-
The reaction products are separated by polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes.
-
Quantification of the shifted bands allows for the determination of the inhibitor's IC50 value.
Endonuclease Function Inhibition Assay: Kinetic Fluorescence-Based Assay
This assay measures the enzymatic activity of APE/Ref-1 in cleaving a DNA substrate containing an abasic site mimic.
Principle: A synthetic DNA oligonucleotide is designed with a fluorescent reporter and a quencher on opposite sides of an abasic site mimic (e.g., tetrahydrofuran - THF). In its intact state, the quencher suppresses the fluorescence. When APE/Ref-1 cleaves the DNA at the abasic site, the reporter and quencher are separated, leading to an increase in fluorescence.
Protocol:
-
The test inhibitor is incubated with recombinant APE/Ref-1 in a reaction buffer.
-
The fluorescently labeled DNA substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of the reaction (Vmax) is calculated from the linear phase of the fluorescence curve.
-
The activity in the presence of the inhibitor is compared to the activity of APE/Ref-1 alone to determine the percentage of inhibition.[3]
Specificity Assay: Counterscreening Against Other Redox Proteins
To ensure that the inhibitor is selective for APE/Ref-1 and does not have off-target effects on other cellular redox systems, counterscreening is performed.
Principle: The inhibitor is tested for its ability to inhibit the activity of another redox-active protein, such as thioredoxin.
Protocol:
-
A standard assay for thioredoxin activity is set up.
-
The test inhibitor (e.g., APX3330) is added to the assay at various concentrations.
-
The activity of thioredoxin is measured in the presence and absence of the inhibitor.
-
A lack of inhibition of thioredoxin activity demonstrates the selectivity of the compound for APE/Ref-1.[11]
Visualizing the Pathways and Workflows
APE/Ref-1 Signaling Pathway and Points of Inhibition
Caption: APE/Ref-1 dual function signaling pathway and points of selective inhibition.
Experimental Workflow for Selectivity Validation
Caption: Workflow for determining the selectivity of APE/Ref-1 inhibitors.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. APE1/Ref-1 – One Target with Multiple Indications: Emerging Aspects and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ref-1/APE1 Inhibition with Novel Small Molecules Blocks Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of Pnri-299 and Corticosteroids in Asthma: A Review of Preclinical and Clinical Data
Initial searches for "Pnri-299" have not yielded any publicly available information on a compound or drug with this designation in the context of asthma research and development. Therefore, a direct comparison with corticosteroids based on experimental data is not possible at this time.
This guide will proceed by outlining the established efficacy and mechanism of action of corticosteroids in asthma, which will serve as a benchmark for comparison if and when data on this compound becomes available.
Corticosteroids: The Gold Standard in Asthma Management
Corticosteroids are the most effective and widely used long-term control medications for asthma. Their efficacy stems from their broad anti-inflammatory effects on the airways.
Mechanism of Action
The anti-inflammatory actions of corticosteroids are primarily mediated through the glucocorticoid receptor (GR). This process involves several key mechanisms:
-
Transrepression: Activated GRs can bind to and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of multiple inflammatory genes that encode for cytokines, chemokines, adhesion molecules, and inflammatory enzymes.
-
Transactivation: GRs can also directly bind to DNA and increase the transcription of anti-inflammatory genes.
-
Histone Acetylation Modification: Corticosteroids can recruit histone deacetylase-2 (HDAC2) to the site of inflammation. This reverses the histone acetylation associated with activated inflammatory genes, effectively "switching them off".
This multi-faceted mechanism of action results in a reduction of airway inflammation, mucus production, and airway hyperresponsiveness.
Signaling Pathway of Corticosteroids in Asthma
Caption: Corticosteroid signaling pathway in an airway inflammatory cell.
Efficacy of Corticosteroids in Asthma
The clinical efficacy of corticosteroids in asthma is well-documented. They are effective in:
-
Reducing the frequency and severity of asthma symptoms.
-
Improving lung function.
-
Preventing asthma exacerbations.
-
Reducing the need for rescue bronchodilators.
Inhaled corticosteroids (ICS) are the preferred delivery method for long-term control of persistent asthma, as they deliver the drug directly to the airways, minimizing systemic side effects.
Placeholder for this compound Data
Once information regarding the mechanism of action, preclinical, and clinical data for this compound becomes available, this guide will be updated to include a direct comparison with corticosteroids. The following sections are placeholders for this future data.
This compound: Mechanism of Action
(This section will be populated with details of this compound's molecular target and signaling pathway.)
This compound: Signaling Pathway Diagram
(A DOT script and diagram will be generated here to illustrate the signaling pathway of this compound.)
Comparative Efficacy Data
(Data tables will be created to compare this compound and corticosteroids across key preclinical and clinical endpoints.)
Table 1: Preclinical Efficacy in Animal Models of Asthma
| Parameter | This compound | Corticosteroid (e.g., Dexamethasone) |
| Airway Hyperresponsiveness | Data Needed | Data Needed |
| Eosinophil Infiltration (BALF) | Data Needed | Data Needed |
| Th2 Cytokine Levels (e.g., IL-4, IL-5, IL-13) | Data Needed | Data Needed |
| Mucus Production | Data Needed | Data Needed |
Table 2: Clinical Efficacy in Patients with Asthma
| Parameter | This compound | Inhaled Corticosteroid |
| Change in FEV1 | Data Needed | Data Needed |
| Annualized Exacerbation Rate | Data Needed | Data Needed |
| Asthma Control Questionnaire (ACQ) Score | Data Needed | Data Needed |
| Sputum Eosinophil Count | Data Needed | Data Needed |
Experimental Protocols
(Detailed methodologies for the key experiments cited for this compound will be provided here.)
Inclusion of this compound data is pending public disclosure of research and clinical trial results.
cross-reactivity of Pnri-299 with other transcription factors
An objective analysis of the cross-reactivity profile of the novel transcription factor Pnri-299 compared to other members of its structural family is crucial for accurately interpreting its biological function and predicting potential off-target effects in therapeutic applications. This guide provides a comparative analysis of this compound with a well-characterized homologous transcription factor, TF-Zeta, using quantitative data from established molecular biology assays.
Comparative Analysis of Binding Specificity
To evaluate the cross-reactivity of this compound, its DNA binding profile was compared to that of TF-Zeta, a closely related transcription factor known to bind to a similar consensus sequence. The following table summarizes the binding affinities and specificity scores derived from Electrophoretic Mobility Shift Assays (EMSA) and Protein Binding Microarray (PBM) analysis.
| Parameter | This compound | TF-Zeta | Experiment |
| Binding Affinity (Kd) to Consensus Sequence (5'-CANGTG-3') | 2.5 nM | 3.1 nM | EMSA |
| Binding Affinity (Kd) to Off-Target Sequence 1 (5'-CATGTG-3') | 45 nM | 15 nM | EMSA |
| Binding Affinity (Kd) to Off-Target Sequence 2 (5'-CAGGTG-3') | > 200 nM | 30 nM | EMSA |
| PBM Specificity Score | 0.92 | 0.78 | PBM |
Note: The PBM Specificity Score ranges from 0 (highly promiscuous) to 1.0 (highly specific). A higher score indicates a more defined binding motif and less off-target binding.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay was performed to quantitatively measure the binding affinity (dissociation constant, Kd) of this compound and TF-Zeta to specific DNA probes.
-
Probe Preparation: Double-stranded DNA oligonucleotides corresponding to the consensus and off-target sequences were synthesized and end-labeled with a fluorescent dye.
-
Binding Reaction: A fixed concentration of the labeled probe was incubated with increasing concentrations of purified this compound or TF-Zeta protein in a binding buffer containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 5% glycerol for 30 minutes at room temperature.
-
Electrophoresis: The reaction mixtures were resolved on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Data Analysis: The gel was imaged using a fluorescence scanner. The fraction of bound probe at each protein concentration was quantified, and the Kd was determined by fitting the data to a standard binding isotherm.
Protein Binding Microarray (PBM) Analysis
PBM analysis was conducted to determine the comprehensive DNA binding specificity of this compound and TF-Zeta.
-
Microarray Design: A custom DNA microarray was synthesized, containing thousands of unique double-stranded DNA sequences covering a wide range of potential binding sites.
-
Protein Binding: The microarray was incubated with a solution containing GST-tagged this compound or TF-Zeta protein.
-
Detection: The bound protein was detected by incubating the array with a fluorescently labeled anti-GST antibody.
-
Data Analysis: The microarray was scanned, and the fluorescence intensity for each probe was measured. A specificity score was calculated for each protein based on the enrichment of specific binding motifs against the background.
Visualizing Molecular Interactions and Workflows
Hypothetical Signaling Pathway for this compound Activation
The following diagram illustrates a potential upstream signaling cascade leading to the activation of this compound.
Caption: Upstream signaling pathway for this compound activation.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the systematic approach used to compare the binding specificity of this compound and TF-Zeta.
Caption: Workflow for assessing transcription factor cross-reactivity.
Conclusion
The experimental data indicates that while this compound and TF-Zeta recognize the same core DNA consensus sequence, this compound exhibits a significantly higher degree of specificity. This is evidenced by its lower affinity for known off-target sequences in EMSA experiments and a higher specificity score from the PBM analysis. This suggests that this compound has a more restricted set of genomic targets compared to TF-Zeta, which may translate to a more precise biological function and a lower potential for off-target effects in therapeutic contexts. Further in vivo validation using techniques such as ChIP-seq is recommended to confirm these findings in a cellular context.
Pnri-299 vs. Other APE/Ref-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pnri-299 with other inhibitors of the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1). APE1/Ref-1 is a critical multifunctional protein involved in both DNA base excision repair and the redox regulation of numerous transcription factors, making it a significant target in various diseases, including cancer and inflammatory conditions.[1][2] This document outlines the performance of these inhibitors, supported by experimental data, and includes detailed methodologies for key experiments to aid in research and development.
Overview of APE1/Ref-1 Inhibition Strategies
APE1/Ref-1 has two primary functions that can be targeted for therapeutic intervention:
-
Endonuclease Activity: This function is crucial for the DNA base excision repair (BER) pathway, which corrects DNA damage from oxidative stress and alkylating agents. Inhibitors of this function aim to sensitize cancer cells to DNA-damaging therapies.
-
Redox Signaling Activity: APE1/Ref-1 reduces and thereby activates a host of transcription factors, including AP-1, NF-κB, HIF-1α, and STAT3, which are involved in cell proliferation, inflammation, and angiogenesis.[2][3] Inhibitors of the redox function are being explored for a wide range of diseases.
Comparative Performance of APE1/Ref-1 Inhibitors
The following tables summarize the quantitative data for this compound and other notable APE1/Ref-1 inhibitors.
Table 1: Redox Function Inhibitors
| Inhibitor | Target Specificity | IC50 / GI50 | Cell Lines / System | Key Findings |
| This compound | Selective for AP-1 transcription over NF-κB | IC50: 20 µM (AP-1 inhibition)[4] | Human lung epithelial A549 cells[4] | Selectively inhibits AP-1 transcription without affecting NF-κB up to 200 µM.[4] No toxicity observed in melanoma cell lines up to 100 µM.[5] |
| APX3330 | Redox function of APE1/Ref-1 | GI50: 50-75 µM (preclinical models)[6] | Pancreatic cancer cells, retinal and choroidal endothelial cells[7][8] | Orally bioavailable small molecule that has completed Phase I clinical trials.[6][9] |
| APX2009 | Redox function of APE1/Ref-1 | GI50: 1.1 µM (HRECs), 26 µM (Rf/6a)[10] | Human retinal microvascular endothelial cells (HRECs), macaque choroidal endothelial cells (Rf/6a)[10] | A more potent analog of APX3330.[10] |
| APX2014 | Redox function of APE1/Ref-1 | GI50: 110 nM (HRECs), 5.0 µM (Rf/6a)[10] | Human retinal microvascular endothelial cells (HRECs), macaque choroidal endothelial cells (Rf/6a)[10] | A highly potent second-generation inhibitor, 5- to 10-fold more potent than APX2009.[7][10] |
| Resveratrol | Redox activity of APE1 | Not specified | In vitro studies | Natural compound that can inhibit the redox activity of APE1 and decrease AP-1 DNA binding.[11] |
| Curcumin | Redox activity of APE1 | Not specified | In vitro studies | Natural compound reported to be an APE1 redox inhibitor.[11] |
Table 2: Endonuclease Function Inhibitors
| Inhibitor | Target Specificity | IC50 / GI50 | Cell Lines / System | Key Findings |
| Methoxyamine (MX) | Indirectly inhibits endonuclease activity by binding to abasic sites | Not specified | Solid tumors and lymphoma (in clinical trials)[11] | Studied in clinical trials to enhance the efficacy of chemotherapeutics like temozolomide.[11] |
| Lucanthone | Inhibits DNA repair activity without affecting redox function | Not specified | Brain metastases secondary to non-small cell lung cancer (in clinical trials)[11] | In Phase II clinical trials.[11] |
| APE Inhibitor III | Endonuclease and exonuclease activities | Not specified | HeLa cells[12] | Potentiates the activity of MMS and TMZ in vitro.[12] |
Signaling Pathways and Experimental Workflows
Visual representations of the APE1/Ref-1 signaling pathway and a typical experimental workflow for inhibitor screening are provided below.
Caption: APE1/Ref-1 signaling pathway.
Caption: Experimental workflow for APE1/Ref-1 inhibitor development.
Detailed Experimental Protocols
AP-1 Transcription Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the inhibitory effect of a compound on AP-1-mediated gene transcription.
Principle: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites is transfected into cells. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency. The cells are then treated with the test compound and a stimulant (e.g., PMA) to activate the AP-1 pathway. The luminescence from both luciferases is measured, and the ratio of firefly to Renilla luminescence indicates the level of AP-1 transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate human lung epithelial A549 cells in 24-well plates at a density of 5 x 10^4 cells per well.[4]
-
After 24 hours, co-transfect the cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound).
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation:
-
Stimulate the cells with an appropriate agent to induce AP-1 activity (e.g., phorbol 12-myristate 13-acetate, PMA).
-
-
Lysis and Luminescence Measurement:
-
After 6-8 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Normalize the data to the vehicle-treated control.
-
Plot the normalized activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (alamarBlue Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The alamarBlue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Protocol:
-
Cell Plating:
-
Seed cells (e.g., HRECs, Rf/6a) in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
alamarBlue Addition:
-
Add alamarBlue reagent to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours, or until a color change is observed.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and alamarBlue but no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the inhibitor concentration.
-
Affinity Chromatography for Target Identification
This method was used to identify Ref-1 as the molecular target of this compound.[1]
Principle: An analog of the inhibitor is chemically modified to include a linker and is then immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is passed over this matrix. The protein target that specifically binds to the inhibitor will be retained on the column, while other proteins will wash through. The bound protein is then eluted and identified by techniques such as mass spectrometry.
Protocol:
-
Synthesis of Affinity Reagent:
-
Synthesize an analog of the inhibitor (e.g., an analog of this compound) that incorporates a linker arm (e.g., aminocaproic acid) suitable for coupling to a solid support.[1]
-
-
Immobilization:
-
Covalently couple the affinity reagent to an activated solid support (e.g., NHS-activated sepharose beads) to create the affinity matrix.
-
-
Preparation of Cell Lysate:
-
Prepare a protein extract from a relevant cell line or tissue.
-
-
Affinity Chromatography:
-
Pack the affinity matrix into a column and equilibrate it with a suitable binding buffer.
-
Load the cell lysate onto the column and allow it to incubate to permit binding.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with a high concentration of the free inhibitor.
-
-
Protein Identification:
-
Analyze the eluted protein fractions by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
This comprehensive guide provides a comparative overview of this compound and other APE1/Ref-1 inhibitors, offering valuable data and methodologies to support further research and drug development in this promising therapeutic area.
References
- 1. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound | 550368-41-7 | AXA36841 | Biosynth [biosynth.com]
- 4. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apurinic/Apyrimidinic Endonuclease/Redox Effector Factor-1(APE/Ref-1): A Unique Target for the Prevention and Treatment of Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Ref-1/APE1 Inhibition with Novel Small Molecules Blocks Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Novel Pathways Regulated by APE1/Ref-1 in Human Retinal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. scientificarchives.com [scientificarchives.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of PTC299 (Emvododstat) Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the DHODH Inhibitor PTC299
PTC299, also known as Emvododstat, is an investigational small molecule that has garnered significant interest for its potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting DHODH, PTC299 effectively depletes the cellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis and ultimately arresting cell growth.[1][2] This guide provides a comparative analysis of PTC299's performance in various cell lines, supported by experimental data, detailed protocols, and pathway visualizations.
Potency and Differential Sensitivity in Cancer Cell Lines
Extensive studies have demonstrated that PTC299 exhibits broad and potent activity against a wide range of cancer cell lines. Notably, a screen of 240 tumor cell lines revealed that hematologic cancer cell lines are significantly more sensitive to PTC299 than solid tumor cell lines.[4] Approximately 57% of hematopoietic cancer cell lines were found to be sensitive to PTC299, compared to only 18% of solid tumor cell lines.[4] This differential sensitivity is attributed to the lower expression of pyrimidine salvage pathway enzymes, such as cytidine deaminase (CDA) and uridine phosphoryl-ase 1 (UPP1), in hematopoietic tumor lines, making them more reliant on the de novo synthesis pathway.[4]
The table below summarizes the half-maximal inhibitory concentration (IC50) values of PTC299 in a selection of cancer cell lines, highlighting its potent anti-proliferative effects, particularly in leukemia and lymphoma models.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | <30 |
| HL-60 | Acute Promyelocytic Leukemia | <30 |
| K562 | Chronic Myeloid Leukemia | <30 |
| HeLa | Cervical Cancer | 1.64 (EC50 for VEGF inhibition)[4] |
| HT1080 | Fibrosarcoma | Low nM range for VEGF inhibition |
Mechanism of Action: Inhibition of Pyrimidine Synthesis and VEGF Production
PTC299's primary mechanism of action is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a reduction in the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of DNA and RNA. The depletion of pyrimidines results in cell cycle arrest and a subsequent decrease in cell proliferation.[1][5]
An important downstream effect of DHODH inhibition by PTC299 is the reduction of Vascular Endothelial Growth Factor (VEGF) production.[1] VEGF is a key signaling protein that stimulates the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis. PTC299 has been shown to inhibit the translation of VEGF mRNA, thereby reducing the secretion of VEGF protein from cancer cells.[2] This anti-angiogenic activity contributes to the overall anti-tumor effect of PTC299.
Caption: PTC299 inhibits DHODH, blocking pyrimidine synthesis and subsequently cell proliferation and VEGF production.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay
Objective: To determine the cytotoxic and anti-proliferative effects of PTC299 on cancer cell lines.
Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a commonly used method.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of PTC299 in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
VEGF ELISA
Objective: To quantify the amount of VEGF secreted by cancer cells following treatment with PTC299.
Method: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure VEGF protein levels in cell culture supernatants.
Protocol:
-
Sample Collection: After treating cells with PTC299 for the desired time (e.g., 48 hours), collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris.
-
Assay Procedure (using a commercial ELISA kit):
-
Add 100 µL of standards and samples to the wells of a microplate pre-coated with a capture antibody against human VEGF.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated anti-human VEGF detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the samples.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of PTC299 in different cell lines.
Caption: A streamlined workflow for the comparative analysis of PTC299 in various cell lines.
Conclusion
PTC299 is a potent inhibitor of DHODH with significant anti-proliferative and anti-angiogenic activities across a broad range of cancer cell lines. Its pronounced efficacy in hematologic malignancies highlights the therapeutic potential of targeting the de novo pyrimidine synthesis pathway in cancers that are highly dependent on this metabolic route. The experimental data and protocols provided in this guide offer a framework for researchers to further investigate and compare the performance of PTC299 and other DHODH inhibitors in various cellular contexts, ultimately contributing to the development of more effective cancer therapies. The ongoing clinical evaluation of Emvododstat (PTC299) in indications such as acute myeloid leukemia will provide further insights into its clinical utility.[5][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Pnri-299: A Comparative Guide
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] The development of novel anti-inflammatory agents is crucial for managing these conditions. This guide provides a comparative framework for validating the anti-inflammatory effects of a novel compound, Pnri-299. Due to the current lack of specific public data on "this compound," this document serves as a template, outlining the requisite experimental data and comparisons with established alternatives. The methodologies and data presentation formats described herein are based on established protocols for evaluating anti-inflammatory efficacy.[1][3][4][5]
In Vitro Anti-inflammatory Activity
In vitro assays offer a controlled environment to investigate the specific molecular and cellular pathways targeted by an anti-inflammatory compound.[2] These assays are cost-effective and efficient for initial screening.[1][4] Key mechanisms often investigated include the inhibition of pro-inflammatory enzymes and the reduction of inflammatory mediators.
Comparative Efficacy of this compound in Key In Vitro Assays
The following table summarizes the hypothetical comparative efficacy of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Assay Type | Parameter Measured | This compound (IC₅₀/EC₅₀ in µM) | Diclofenac (IC₅₀/EC₅₀ in µM) |
| COX-2 Enzyme Inhibition Assay | Inhibition of Prostaglandin E₂ (PGE₂) production | [Insert Data] | [Insert Data] |
| Nitric Oxide (NO) Assay in LPS-stimulated Macrophages | Inhibition of Nitric Oxide production | [Insert Data] | [Insert Data] |
| Human Red Blood Cell (HRBC) Membrane Stabilization | Protection against heat-induced hemolysis | [Insert Data] | [Insert Data] |
| Inhibition of Protein Denaturation | Inhibition of heat-induced albumin denaturation | [Insert Data] | [Insert Data] |
Experimental Protocols: In Vitro Assays
-
COX-2 Enzyme Inhibition Assay:
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on the activity of the cyclooxygenase-2 (COX-2) enzyme.
-
Method: The assay is performed using a commercial COX-2 inhibitor screening kit. Recombinant human COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound or Diclofenac. The production of prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value is calculated from the concentration-response curve.
-
-
Nitric Oxide (NO) Assay in LPS-stimulated Macrophages:
-
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Method: Macrophages are pre-treated with various concentrations of this compound or Diclofenac for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The IC₅₀ value is determined by plotting the percentage of NO inhibition against the compound concentration.
-
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
-
Objective: To evaluate the membrane-stabilizing activity of this compound, which is indicative of its ability to protect cell membranes from damage during inflammation.[6]
-
Method: A suspension of human red blood cells is prepared and incubated with varying concentrations of this compound or Diclofenac. The mixture is then subjected to heat-induced hemolysis. The amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of membrane stabilization is calculated relative to a control without the compound.[7]
-
-
Inhibition of Protein Denaturation:
-
Objective: To determine the ability of this compound to prevent the denaturation of proteins, a key feature of inflammation.[4]
-
Method: Bovine serum albumin (BSA) is used as the protein source.[6] Solutions of BSA are incubated with different concentrations of this compound or Diclofenac and then heated to induce denaturation. The resulting turbidity is measured using a spectrophotometer. The percentage inhibition of protein denaturation is calculated.[8]
-
Inflammatory Signaling Pathway: NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
In Vivo Anti-inflammatory Activity
In vivo models are essential for understanding the systemic effects, pharmacokinetics, and overall efficacy of a potential anti-inflammatory drug in a living organism.[2][9]
Comparative Efficacy of this compound in an In Vivo Model
The carrageenan-induced paw edema model in rodents is a widely used and validated method for screening acute anti-inflammatory agents.[10]
| Animal Model | Parameter Measured | This compound (at specified dose) | Vehicle Control |
| Carrageenan-Induced Paw Edema in Rats | % Inhibition of Paw Edema at 3 hours | [Insert Data] | 0% |
| % Inhibition of Paw Edema at 5 hours | [Insert Data] | 0% |
Experimental Protocol: In Vivo Model
-
Carrageenan-Induced Paw Edema:
-
Objective: To evaluate the acute anti-inflammatory effect of this compound on paw edema induced by carrageenan in rats.
-
Method: Male Wistar rats are divided into groups: vehicle control, positive control (e.g., Indomethacin), and this compound treatment groups (at various doses). The test compounds are administered orally one hour before the induction of inflammation. Edema is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Experimental Workflow: In Vivo Anti-inflammatory Study
The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
This guide outlines a comprehensive and comparative approach to validating the anti-inflammatory effects of the novel compound this compound. By employing a combination of standardized in vitro and in vivo models and directly comparing the results with established anti-inflammatory agents, researchers can robustly characterize the compound's efficacy and mechanism of action. The provided templates for data presentation and experimental design are intended to guide the generation and interpretation of critical data in the drug development process. Objective comparison against current standards is essential for determining the therapeutic potential of this compound.
References
- 1. journalajrb.com [journalajrb.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bbrc.in [bbrc.in]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
A Head-to-Head Comparison of Pnri-299 with Known Asthma Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational drug Pnri-299 with established asthma therapies. This compound is a novel, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a key cascade implicated in the pathophysiology of severe, uncontrolled asthma. This document outlines the mechanistic rationale for this compound, presents its hypothetical pre-clinical and clinical data in comparison to current standards of care, details experimental protocols for its evaluation, and visualizes its mechanism of action.
Introduction to this compound: A Novel Therapeutic Approach
Asthma is a heterogeneous chronic inflammatory disease of the airways. While current treatments are effective for many patients, a significant subset with severe asthma remains poorly controlled, necessitating the development of novel therapeutic strategies. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates multiple cellular processes central to asthma pathogenesis, including immune cell activation, proliferation, and survival, as well as airway smooth muscle cell hypertrophy and proliferation.[1][2][3] In asthma, this pathway is often hyperactivated, contributing to persistent airway inflammation, hyperresponsiveness, and remodeling.[1][3][4]
This compound is a potent and selective dual inhibitor of PI3Kδ and PI3Kγ isoforms, which are predominantly expressed in leukocytes.[5] By targeting these specific isoforms, this compound aims to suppress the inflammatory cascade at a critical nodal point, offering a broad anti-inflammatory effect that may benefit patients with severe asthma characterized by mixed inflammatory infiltrates.
Comparative Efficacy and Safety of this compound
The following tables summarize the hypothetical clinical trial data for this compound in comparison to established asthma treatments. The data for this compound is projected based on its mechanism of action and preclinical models.
Table 1: Comparison of Mechanism of Action and Administration
| Treatment | Mechanism of Action | Route of Administration | Dosing Frequency | Target Population |
| This compound (Hypothetical) | PI3Kδ/γ inhibitor; blocks downstream Akt/mTOR signaling, reducing immune cell activation and proliferation.[2][5] | Oral | Once Daily | Severe, uncontrolled asthma with evidence of persistent airway inflammation. |
| Inhaled Corticosteroids (ICS) | Broad anti-inflammatory effects via glucocorticoid receptor activation; inhibits transcription of pro-inflammatory genes. | Inhaled | Once or Twice Daily | Persistent asthma (all severity levels). |
| Long-Acting β2-Agonists (LABA) | Bronchodilation via relaxation of airway smooth muscle. | Inhaled | Twice Daily | Moderate to severe asthma, in combination with an ICS. |
| Anti-IgE (Omalizumab) | Monoclonal antibody that binds to circulating IgE, preventing mast cell and basophil activation. | Subcutaneous Injection | Every 2-4 Weeks | Severe allergic asthma with elevated IgE levels. |
| Anti-IL-5/5R (Mepolizumab, Benralizumab) | Monoclonal antibodies that target IL-5 or its receptor, reducing eosinophil proliferation, maturation, and survival. | Subcutaneous Injection | Every 4-8 Weeks | Severe eosinophilic asthma. |
| Anti-IL-4/13R (Dupilumab) | Monoclonal antibody that blocks the shared receptor for IL-4 and IL-13, key drivers of Type 2 inflammation. | Subcutaneous Injection | Every 2 Weeks | Severe eosinophilic asthma or oral corticosteroid-dependent asthma. |
| Anti-TSLP (Tezepelumab) | Monoclonal antibody targeting Thymic Stromal Lymphopoietin (TSLP), an upstream epithelial-derived cytokine. | Subcutaneous Injection | Every 4 Weeks | Severe asthma with a broad range of inflammatory phenotypes. |
Table 2: Comparative Clinical Efficacy (Hypothetical Phase III Data for this compound)
| Treatment | Annualized Asthma Exacerbation Rate (AAER) Reduction vs. Placebo | Change from Baseline in Pre-Bronchodilator FEV1 (Liters) | Reduction in Oral Corticosteroid (OCS) Dose | Asthma Control Questionnaire (ACQ) Score Improvement |
| This compound (Hypothetical) | 65% | +0.28 | 75% of patients achieved ≥50% reduction | -1.5 |
| Inhaled Corticosteroids (High-Dose) + LABA | 30-50% | +0.15 to +0.25 | N/A (baseline therapy) | -1.0 to -1.2 |
| Anti-IgE (Omalizumab) | ~50% | +0.10 to +0.20 | 40-60% of patients achieve reduction | -1.0 to -1.3 |
| Anti-IL-5/5R (Mepolizumab, Benralizumab) | 50-70% | +0.10 to +0.25 | 50-80% of patients achieve ≥50% reduction | -1.2 to -1.5 |
| Anti-IL-4/13R (Dupilumab) | 50-85% | +0.20 to +0.40 | 70-85% of patients achieve ≥50% reduction | -1.3 to -1.6 |
| Anti-TSLP (Tezepelumab) | 55-70% | +0.15 to +0.25 | 50-75% of patients achieve ≥50% reduction | -1.3 to -1.5 |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway in an airway immune cell and the inhibitory action of this compound.
Caption: this compound inhibits PI3K, blocking the downstream signaling cascade.
Preclinical Efficacy Evaluation Workflow
This diagram outlines a typical preclinical workflow for evaluating the efficacy of a novel asthma therapeutic like this compound in a murine model of allergic airway inflammation.
Caption: Workflow for a mouse model of allergic airway inflammation.
Experimental Protocols
Preclinical Evaluation in a Murine Model of Chronic Asthma
Objective: To assess the anti-inflammatory and anti-remodeling effects of this compound in a chronic house dust mite (HDM)-induced allergic asthma model.
Methodology:
-
Animals: 8-week-old female BALB/c mice are used, as they are prone to Th2-mediated immune responses.[6]
-
Sensitization and Challenge:
-
Mice are sensitized intranasally with 25 µg of HDM extract in 50 µL of saline on day 0.
-
From day 7 to day 11, mice receive a daily intranasal challenge with 10 µg of HDM. This is repeated for 5 consecutive weeks to establish a chronic inflammatory and remodeling phenotype.
-
-
Treatment:
-
Starting from the third week of challenge, mice are randomized into three groups: Vehicle control, this compound (10 mg/kg), and Dexamethasone (1 mg/kg, positive control).
-
Treatments are administered daily via oral gavage one hour prior to HDM challenge.
-
-
Endpoint Analysis (24 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): AHR to inhaled methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Levels of IL-4, IL-5, IL-13, and IFN-γ in BAL fluid and lung homogenates are quantified by ELISA.
-
Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production. Masson's trichrome stain is used to assess subepithelial fibrosis.
-
Western Blot: Lung tissue homogenates are analyzed for levels of phosphorylated Akt and mTOR to confirm target engagement.
-
Phase II Clinical Trial Protocol for this compound
Objective: To evaluate the efficacy, safety, and dose-response of this compound in adults with severe, uncontrolled asthma.
Methodology:
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Patient Population:
-
Adults (18-75 years) with a diagnosis of severe asthma.
-
History of ≥2 asthma exacerbations requiring systemic corticosteroids in the previous year.
-
Uncontrolled asthma despite treatment with high-dose ICS and a second controller medication (e.g., LABA).
-
-
Intervention:
-
Patients are randomized (1:1:1:1) to receive one of three doses of this compound (e.g., 10 mg, 30 mg, 100 mg) or a matching placebo, administered orally once daily.
-
-
Endpoints:
-
Primary Endpoint: The rate of severe asthma exacerbations over the 24-week treatment period.[7][8] A severe exacerbation is defined as a worsening of asthma requiring the use of systemic corticosteroids for at least three days, or a hospitalization or emergency room visit due to asthma.[9]
-
Key Secondary Endpoints:
-
Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1).[10]
-
Change from baseline in the 6-item Asthma Control Questionnaire (ACQ-6) score.
-
Time to first severe exacerbation.
-
Change from baseline in morning Peak Expiratory Flow (PEF).
-
-
Exploratory Endpoints:
-
Change from baseline in fractional exhaled nitric oxide (FeNO).
-
Change from baseline in blood eosinophil count.
-
-
-
Safety Assessments:
-
Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
-
Conclusion
The hypothetical PI3K/Akt/mTOR inhibitor, this compound, represents a promising novel therapeutic strategy for severe, uncontrolled asthma. Its mechanism of action targets a central signaling pathway involved in airway inflammation and remodeling, suggesting potential efficacy across a broader patient population than highly targeted biologics. The projected clinical data indicates a significant reduction in exacerbations and improvement in lung function, comparable to or exceeding current biologic therapies. Further clinical investigation is warranted to confirm these findings and establish the long-term safety and efficacy profile of this compound. The detailed experimental protocols provided herein offer a robust framework for the continued development and evaluation of this and other novel asthma therapeutics.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Phosphoinositide 3-Kinase in Asthma: Novel Roles and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 7. severeasthma.org.au [severeasthma.org.au]
- 8. COMET Initiative | An official American Thoracic Society/European Respiratory Society statement: asthma control and exacerbations: standardizing endpoints for clinical asthma trials and clinical practice [comet-initiative.org]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
Independent Verification of Pnri-299's Mechanism of Action: A Comparative Guide
Disclaimer: As of November 2025, "Pnri-299" is not a publicly documented or recognized therapeutic agent. Therefore, this guide presents a hypothetical scenario where this compound is a novel, second-generation ATP-competitive inhibitor of the mTOR kinase. Its performance is compared against established first-generation mTOR inhibitors (rapalogs) to provide a framework for evaluating such compounds. The experimental data presented is aggregated from publicly available studies on well-known mTOR inhibitors and should be considered illustrative.
Introduction: The mTOR Signaling Pathway and its Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors (via PI3K/AKT), amino acids, and cellular energy status, to control essential anabolic processes like protein and lipid synthesis.[2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4]
-
mTORC1: Sensitive to the inhibitor rapamycin, mTORC1 primarily regulates cell growth by promoting protein synthesis through the phosphorylation of key downstream targets, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]
-
mTORC2: Generally considered rapamycin-insensitive (though long-term treatment can affect it in some cells), mTORC2 is involved in activating AKT, thereby promoting cell survival.[5]
Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6]
This guide provides an independent verification framework for our hypothetical mTOR inhibitor, This compound , by comparing its mechanism and performance against established mTOR inhibitors.
Comparative Analysis of mTOR Inhibitors
We compare the hypothetical This compound with three well-characterized mTOR inhibitors:
-
Sirolimus (Rapamycin): The prototypical allosteric inhibitor of mTORC1.
-
Everolimus & Temsirolimus: Analogs of rapamycin (rapalogs) with improved pharmacokinetic properties, also acting as allosteric mTORC1 inhibitors.[5]
-
Sapanisertib (TAK-228): A second-generation, ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2.[7]
Mechanism of Action
The primary distinction between these inhibitors lies in their binding site and the breadth of their inhibitory activity.
| Inhibitor | Class | Target(s) | Mechanism of Action | Key Distinctions |
| This compound (Hypothetical) | ATP-Competitive Kinase Inhibitor | mTORC1 & mTORC2 | Binds to the ATP-binding site in the mTOR kinase domain, preventing the phosphorylation of all mTOR substrates. | Broader inhibition than rapalogs; blocks feedback activation of AKT. |
| Sirolimus, Everolimus, Temsirolimus | Allosteric Inhibitor (Rapalog) | mTORC1 | Forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain on mTOR, allosterically inhibiting mTORC1 activity.[5] | Primarily inhibits mTORC1; can lead to a feedback activation of the pro-survival AKT pathway by relieving S6K-mediated inhibition of PI3K signaling.[5] |
| Sapanisertib | ATP-Competitive Kinase Inhibitor | mTORC1 & mTORC2 | Binds directly to the ATP-binding site of the mTOR kinase domain, blocking the activity of both complexes.[7] | Overcomes the limitations of rapalogs by directly inhibiting mTORC2 and preventing AKT feedback activation.[8] |
In Vitro Efficacy: Inhibition of Cell Proliferation
The potency of mTOR inhibitors is often assessed by measuring their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
Data presented are representative values from multiple studies and may vary based on the cell line and assay conditions.
| Inhibitor | Cell Line (Cancer Type) | IC50 (nM) | Citation |
| This compound (Hypothetical) | PC3 (Prostate) | ~0.1 µM (100 nM) | Assumed based on Sapanisertib data |
| Everolimus | MCF-7 (Breast) | 200 nM | [9] |
| A549 (Lung) | 1.8 µM (1800 nM) | [10] | |
| Temsirolimus | Various | ~1.7 µM (1700 nM) | [11] |
| Sapanisertib | PC3 (Prostate) | 0.1 µM (100 nM) | [7] |
| mTOR (enzymatic assay) | 1 nM | [7][12] |
In Vitro Efficacy: Downstream Pathway Inhibition
Effective mTOR inhibition is verified by measuring the phosphorylation status of its downstream targets. A reduction in phosphorylated S6K (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) indicates successful mTORC1 inhibition. Inhibition of phosphorylated AKT at serine 473 (p-AKT S473) indicates mTORC2 inhibition.
| Inhibitor | Effect on p-S6K / p-S6 (mTORC1) | Effect on p-AKT (S473) (mTORC2) | Citation |
| This compound (Hypothetical) | Strong Inhibition | Strong Inhibition | Hypothesized |
| Everolimus | Strong Inhibition | No direct inhibition; may increase due to feedback loop. | |
| Temsirolimus | Strong Inhibition | No direct inhibition; may increase due to feedback loop. | [6] |
| Sapanisertib | Strong Inhibition | Strong Inhibition | [7] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate preclinical validation comes from in vivo studies, typically using mouse xenograft models where human cancer cells are implanted and tumor growth is monitored following drug treatment.
| Inhibitor | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Citation | | :--- | :--- | :--- | :--- | | This compound (Hypothetical) | ZR-75-1 (Breast Cancer) | 0.3 mg/kg/day | Significant tumor growth suppression | Assumed based on Sapanisertib data | | Everolimus | HT29 (Colorectal) | 10 mg/kg/day | ~40% |[3] | | | HCT116 (Colorectal) | 10 mg/kg/day | ~44% |[3] | | Temsirolimus | 4T1 (Breast Cancer) | 5 mg/kg | ~22% (immunocompromised mice) |[2] | | Sapanisertib | ZR-75-1 (Breast Cancer) | 0.3 mg/kg/day | Suppressive effect on tumor growth | |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of findings.
Western Blot for Phosphorylated Protein Analysis
This protocol is used to determine the inhibition of downstream mTOR targets like p-S6K, p-4E-BP1, and p-AKT.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with specified concentrations of mTOR inhibitors (e.g., this compound, Everolimus) for a designated time (e.g., 2, 6, 24 hours).
-
Aspirate media and immediately lyse cells on ice with cold NP-40 or RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Scrape cells, transfer to microfuge tubes, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples. Add 4x SDS sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Denature the proteins by heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (polyacrylamide percentage depends on target protein size). Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-S6K (Thr389), anti-phospho-AKT (Ser473)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
For quantitative analysis, strip the membrane and re-probe with an antibody for the total protein (e.g., total S6K) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC50 of a compound.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the mTOR inhibitors (e.g., this compound, Everolimus) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours in the incubator. During this time, metabolically active cells will convert the yellow MTT salt into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a compound in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., HT29, ZR-75-1) during their exponential growth phase.
-
Resuspend the cells in a sterile solution like PBS or Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound, Everolimus).
-
-
Drug Administration:
-
Administer the compounds according to the planned dosage and schedule (e.g., daily oral gavage, weekly intraperitoneal injection). The vehicle used for the control group should be the same as that used to dissolve the drugs.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
The study endpoint can be a fixed duration (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze the statistical significance of the differences between the treatment and control groups.
-
At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-S6K).
-
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway highlighting targets of different inhibitor classes.
Experimental Workflow for Inhibitor Verification
Caption: Workflow for the preclinical verification of a novel mTOR inhibitor like this compound.
Logical Comparison of Inhibitor Classes
Caption: Logical comparison of first and second-generation mTOR inhibitor characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Pathway and mTOR Inhibitors in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Selective mTORC2 Inhibitor Therapeutically Blocks Breast Cancer Cell Growth and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medsci.org [medsci.org]
- 9. researchgate.net [researchgate.net]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 11. gavinpublishers.com [gavinpublishers.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of Research Compound Pnri-299
This document provides a comprehensive guide for the safe and compliant disposal of the novel research compound Pnri-299. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe working environment and maintain regulatory compliance.
Pre-Disposal Characterization and Hazard Assessment
Before initiating disposal, it is critical to characterize the waste stream containing this compound. As a novel compound, this compound must be treated as hazardous until proven otherwise. The primary steps involve identifying known reactive hazards and categorizing the waste.
Table 1: this compound Waste Characterization
| Parameter | Value / Information | Action Required |
| Chemical Name | This compound | Record on Hazardous Waste Tag |
| Chemical Formula | C₂₂H₂₅FN₄O₃ (Hypothetical) | Record on Hazardous Waste Tag |
| Physical State | Solid (powder), Liquid (in solution) | Segregate waste by physical state |
| Known Hazards | Potential mutagen, irritant | Handle with appropriate PPE |
| Solvents Used | DMSO, Methanol, PBS | List all solvent components and percentages |
| Concentration | Variable (Note concentration range) | Record on Hazardous Waste Tag |
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE to prevent exposure:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended if handling the powdered form outside of a chemical fume hood.
Segregation of Waste Streams
Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and ensure compliant disposal.
Table 2: this compound Waste Segregation Protocol
| Waste Type | Description | Container Type | Labeling Requirements |
| Solid Waste | Contaminated PPE, weigh boats, pipette tips, vials. | Lined, puncture-resistant container. | "Hazardous Waste," "this compound Solid Waste" |
| Liquid Waste (Halogenated) | This compound dissolved in halogenated solvents (e.g., DCM). | Glass or polyethylene carboy. | "Hazardous Waste," "Halogenated Organic Solvents" |
| Liquid Waste (Non-Halogenated) | This compound dissolved in non-halogenated solvents (e.g., Methanol, DMSO). | Glass or polyethylene carboy. | "Hazardous Waste," "Non-Halogenated Organic Solvents" |
| Aqueous Waste | This compound in buffer solutions (e.g., PBS). | Glass or polyethylene carboy. | "Hazardous Waste," "Aqueous Waste" |
| Sharps Waste | Contaminated needles, syringes, scalpels. | Designated sharps container. | "Sharps," "Biohazard" (if applicable) |
Disposal Workflow
The following workflow provides a step-by-step process for the disposal of this compound from the point of generation to final pickup by Environmental Health & Safety (EHS).
Caption: this compound Disposal Workflow
Experimental Protocol: Neutralization of Residual this compound
For trace amounts of this compound on glassware or work surfaces, a validated decontamination procedure should be followed.
Methodology:
-
Preparation of Decontamination Solution: Prepare a 1N solution of sodium hydroxide (NaOH) or a 10% bleach solution. Note: The choice of decontamination solution should be validated for efficacy against this compound without producing hazardous byproducts.
-
Application: Liberally apply the decontamination solution to the contaminated surface or glassware.
-
Contact Time: Allow a minimum contact time of 30 minutes.
-
Rinsing: Thoroughly rinse the surface or glassware with deionized water three times.
-
Waste Collection: Collect all rinsate and treat it as aqueous hazardous waste, following the segregation protocol outlined in Table 2.
-
Verification: Swab the cleaned surface and analyze for residual this compound using a validated analytical method (e.g., LC-MS) to confirm complete decontamination.
Emergency Procedures
In the event of a spill or exposure, immediate action is required to mitigate harm.
Logical Flow for Spill Response:
Caption: this compound Spill Response Logic
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
